molecular formula C10H19NO4 B12862936 (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate

(R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate

Cat. No.: B12862936
M. Wt: 217.26 g/mol
InChI Key: VESBLQCTDXRDKH-MRVPVSSYSA-N
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Description

(R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl N-[(2R)-1,4-dioxan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(12)11(4)8-7-13-5-6-14-8/h8H,5-7H2,1-4H3/t8-/m1/s1

InChI Key

VESBLQCTDXRDKH-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H]1COCCO1

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1COCCO1

Origin of Product

United States
Foundational & Exploratory

Chemical structure and properties of (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate

[1]

Executive Summary

(R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate (CAS: 2287346-55-6 ) is a chiral, heterocyclic building block employed in Fragment-Based Drug Discovery (FBDD). Structurally, it consists of a 1,4-dioxane ring substituted at the C2 position with an N-methyl-N-Boc-amino group.

This molecule represents a "masked" form of an

Chemical Identity & Stereochemistry

Structural Analysis

The molecule features a 1,4-dioxane core, a six-membered ring containing two oxygen atoms at positions 1 and 4. The nitrogen substituent is attached directly to the C2 position (anomeric carbon), creating a hemiaminal ether linkage.

  • IUPAC Name: tert-Butyl N-[(2R)-1,4-dioxan-2-yl]-N-methylcarbamate

  • CAS Number: 2287346-55-6[1]

  • Molecular Formula:

    
    
    
  • SMILES: CN(C(=O)OC(C)(C)C)[C@H]1COCCO1

Stereochemical Configuration

The (R)-configuration at the C2 position is critical. In six-membered heterocycles with electronegative substituents at the anomeric position (C2), the anomeric effect often favors the axial conformation over the equatorial one, despite steric hindrance.

  • Axial Preference: The lone pair of the ring oxygen (O1) can donate electron density into the antibonding orbital (

    
    ) of the C2-N bond, stabilizing the axial isomer.
    
  • Implication: This stereoelectronic effect contributes to the chemical stability of the hemiaminal bond in this specific enantiomer.

StructureFigure 1: Structural Components of (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamateDioxane1,4-Dioxane Core(Polar Scaffold)Chirality(R)-Stereocenter(C2 Position)Dioxane->Chirality DefinesBocGroupN-Boc-N-Methyl(Stabilizing Group)Chirality->BocGroup Attached to

Physicochemical Profile

The physicochemical properties of this compound make it an ideal fragment for modulating the lipophilicity (LogP) and solubility of drug scaffolds without introducing excessive molecular weight.

PropertyValueContext
Molecular Weight 217.26 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
LogP (Predicted) ~1.23Moderate lipophilicity; good membrane permeability.
TPSA ~48 ŲPolar Surface Area within range for CNS penetration (<90 Ų).
H-Bond Donors 0The nitrogen is fully substituted (no N-H).
H-Bond Acceptors 4Two ether oxygens + carbamate carbonyl + carbamate oxygen.
Physical State Solid or Viscous OilLow melting point due to flexible aliphatic chains.
Solubility HighSoluble in DCM, MeOH, DMSO, THF. Insoluble in water.

Synthetic Routes[2][3][4][5][6][7]

The synthesis of (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate is non-trivial due to the instability of the free 2-amino-1,4-dioxane intermediate. The most authoritative pathway involves the Curtius Rearrangement of a chiral acid precursor, which bypasses the unstable free amine by trapping the isocyanate intermediate directly with tert-butanol.

Validated Synthetic Workflow
  • Precursor Formation: (R)-Epichlorohydrin is reacted with ethylene glycol to form (R)-(1,4-dioxan-2-yl)methanol.

  • Oxidation: The alcohol is oxidized (e.g., Jones oxidation or TEMPO) to (R)-1,4-dioxane-2-carboxylic acid .

  • Curtius Rearrangement:

    • The acid is converted to the acyl azide (using DPPA or

      
      /
      
      
      ).
    • Thermal rearrangement yields the isocyanate (

      
      ).
      
    • In situ trapping with tert-butanol yields the (R)-tert-Butyl 1,4-dioxan-2-ylcarbamate .

  • N-Methylation: The secondary carbamate is methylated using Methyl Iodide (MeI) and a base (e.g., NaH) to furnish the final product.

SynthesisFigure 2: Synthetic Pathway via Curtius RearrangementStart(R)-Epichlorohydrin+ Ethylene GlycolInter1(R)-1,4-Dioxan-2-ylmethanolStart->Inter1 Cyclization (BF3·Et2O)Acid(R)-1,4-Dioxane-2-carboxylic acidInter1->Acid Oxidation (TEMPO/NaOCl)IsocyanateIsocyanate Intermediate[Unstable]Acid->Isocyanate Curtius Rearrangement(DPPA, Heat)Carbamate(R)-N-Boc-1,4-dioxan-2-amineIsocyanate->Carbamate Trapping with t-BuOHFinalFinal Product:(R)-N-Boc-N-Methyl-1,4-dioxan-2-amineCarbamate->Final N-Methylation (MeI, NaH)

Reactivity & Applications in Drug Discovery[2][8]

Stability & Deprotection (Critical)

Researchers must exercise caution during deprotection.

  • Acid Sensitivity: Treatment with strong acid (e.g., TFA/DCM or HCl/Dioxane) removes the Boc group.

  • Hemiaminal Instability: The resulting free amine, (R)-N-methyl-1,4-dioxan-2-amine, is a cyclic hemiaminal ether. In aqueous or protic media, this species is prone to hydrolysis, ring-opening to form (R)-2-((methylamino)oxy)acetaldehyde or related linear isomers.

  • Strategic Use: Therefore, this building block is best used in reactions where the dioxane ring remains intact (e.g., C-H activation, radical coupling) or where the deprotected amine is immediately captured by a reactive electrophile (acylation/alkylation) in non-aqueous conditions.

Medicinal Chemistry Applications[2][6]
  • Bioisosterism: The 1,4-dioxane ring serves as a bioisostere for morpholine, piperazine, or cyclohexyl groups. It lowers basicity (compared to piperazine) and increases polarity (compared to cyclohexane).

  • Solubility Enhancement: The two ether oxygens act as hydrogen bond acceptors, improving aqueous solubility of lipophilic pharmacophores.

  • Conformational Locking: The substituent at C2 adopts a specific axial/equatorial orientation, allowing for precise vector positioning of the N-methyl group in the binding pocket.

Handling and Safety Data

  • Hazard Classification: Irritant (Skin/Eye).[2]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (due to potential hemiaminal hydrolysis if traces of acid are present).

  • Handling: Use standard PPE. Avoid contact with strong acids unless deprotection is intended under controlled conditions.

References

  • PubChem Compound Summary. Tert-butyl N-[(2R)-1,4-dioxan-2-yl]-N-methylcarbamate (CAS 2287346-55-6). National Center for Biotechnology Information. Link[1]

  • ChemScene Product Monograph. Tert-butyl N-[(2R)-1,4-dioxan-2-yl]-N-methylcarbamate. ChemScene LLC. Link

  • Ghosh, A. K., et al.Curtius Rearrangement in the Synthesis of Chiral Amines. Journal of Organic Chemistry, 1995. (Foundational reference for the synthetic logic described).
  • Meanwell, N. A.Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 2011. (Context for 1,4-dioxane use).

The Emergent Therapeutic Potential of (R)-1,4-Dioxane Scaffolds in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both unique chemical space and precise three-dimensional orientation is paramount for the development of next-generation therapeutics. Among the saturated heterocycles, the 1,4-dioxane moiety has emerged as a versatile and valuable scaffold. Beyond its general utility, the stereochemical configuration of substituted 1,4-dioxanes plays a critical role in determining biological activity, a factor that is increasingly being leveraged in rational drug design. This technical guide provides an in-depth exploration of the therapeutic potential of the (R)-enantiomer of 1,4-dioxane scaffolds. We will delve into the fundamental importance of stereochemistry in drug-receptor interactions, present case studies highlighting the differential activity of dioxane stereoisomers, outline robust methodologies for their enantioselective synthesis, and discuss the strategic application of the (R)-1,4-dioxane scaffold as a chiral bioisostere. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the stereospecific potential of this promising heterocyclic system.

The 1,4-Dioxane Scaffold: A Primer for Drug Discovery

The 1,4-dioxane ring is a six-membered saturated heterocycle containing two oxygen atoms at positions 1 and 4. This structure imparts a unique combination of physicochemical properties that are advantageous in medicinal chemistry. Unlike its more common use as an industrial solvent, where its toxicity and environmental persistence are concerns[1][2], when incorporated into a larger molecular entity, the 1,4-dioxane scaffold can offer:

  • Metabolic Stability: The ether linkages are generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

  • Modulation of Physicochemical Properties: The two oxygen atoms can act as hydrogen bond acceptors, influencing the solubility and polarity of the molecule.

  • Conformational Constraint: The chair and boat conformations of the dioxane ring can pre-organize appended functional groups in specific spatial orientations, which is crucial for optimizing interactions with biological targets.

  • Bioisosteric Potential: The 1,4-dioxane ring can serve as a bioisosteric replacement for other cyclic or acyclic moieties, enabling the fine-tuning of a lead compound's properties.[3]

While the achiral 1,4-dioxane has been explored in various therapeutic areas, including as a scaffold for M3 muscarinic receptor antagonists and anticancer agents, the introduction of a substituent on the ring creates a chiral center, leading to (R) and (S) enantiomers.[4] As we will explore, this chirality is not a trivial structural feature but a critical determinant of biological function.

The Criticality of Stereochemistry: (R) vs. (S) Configuration

The principle that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles is a cornerstone of modern drug development. This stereospecificity arises from the three-dimensional nature of drug-receptor interactions. Biological targets, such as enzymes and receptors, are themselves chiral and will therefore interact differently with each enantiomer of a chiral ligand.

Visualizing Chirality in the 1,4-Dioxane Scaffold

The introduction of a single substituent, for instance, a methyl group at the 2-position, renders the 1,4-dioxane molecule chiral. The resulting (R)-2-methyl-1,4-dioxane and (S)-2-methyl-1,4-dioxane are non-superimposable mirror images. This structural difference dictates how the molecules present their substituents in three-dimensional space, which in turn affects their ability to fit into a chiral binding pocket.

G cluster_R (R)-2-methyl-1,4-dioxane cluster_S (S)-2-methyl-1,4-dioxane R_O1 O1 R_C2 C2 R_O1->R_C2 R_C3 C3 R_C2->R_C3 R_Me CH3 R_C2->R_Me R_H H R_C2->R_H R_O4 O4 R_C3->R_O4 R_C5 C5 R_O4->R_C5 R_C6 C6 R_C5->R_C6 R_C6->R_O1 S_O1 O1 S_C2 C2 S_O1->S_C2 S_C3 C3 S_C2->S_C3 S_Me CH3 S_C2->S_Me S_H H S_C2->S_H S_O4 O4 S_C3->S_O4 S_C5 C5 S_O4->S_C5 S_C6 C6 S_C5->S_C6 S_C6->S_O1 Mirror Mirror Plane

Figure 1: Enantiomers of 2-methyl-1,4-dioxane.
Case Study: Stereoselectivity in 1,3-Dioxane Ligands for NMDA and σ₁ Receptors

While specific data for (R)-1,4-dioxane enantiomers are emerging, compelling evidence for stereoselectivity comes from the closely related 1,3-dioxane scaffold. A study on enantiomerically pure 2-(2-phenyl-1,3-dioxan-4-yl)ethanamines revealed significant differences in binding affinity for the PCP binding site of the NMDA receptor and the σ₁ receptor.[5] The primary amines with an (R,R) configuration showed high enantioselectivity and affinity for the NMDA receptor. Conversely, introduction of an N-benzyl group led to potent σ₁ ligands, with the (S,R)-enantiomer showing high affinity.[5]

CompoundConfigurationNMDA Receptor Kᵢ (nM)σ₁ Receptor Kᵢ (nM)Eudismic Ratio (NMDA)
18 (R,R)36>10,00070
18 (S,S)2,510>10,000
19 (R,R)13>10,000130
19 (S,S)1,690>10,000
22 (S,R)2,0906-
22 (R,S)>10,0002,120
(Data sourced from Köhler et al., J Med Chem. 2012)[5]

This data quantitatively demonstrates that a change in stereochemistry at the chiral centers of the dioxane ring can switch receptor preference and dramatically alter binding affinity by orders of magnitude. This principle strongly supports the rationale for investigating enantiomerically pure (R)-1,4-dioxane scaffolds.

Natural Product Showcase: The Stereochemistry of Silybin

The natural product Silybin, the most active component of silymarin from milk thistle (Silybum marianum), provides an excellent example of the biological importance of stereochemistry in a 1,4-benzodioxane-containing molecule.[6] Silybin is a mixture of two diastereomers, Silybin A and Silybin B, which differ in the stereochemistry at the C-10 and C-11 positions of the 1,4-benzodioxane ring.[6][7]

The absolute configurations have been established as:

  • Silybin A: (2R, 3R, 10R, 11R)[4][6]

  • Silybin B: (2R, 3R, 10S, 11S)[4][6]

Crucially, these diastereomers exhibit different biological activities. Research has shown that the individual, optically pure flavonolignans have distinct estrogenic, antidiabetic, anticancer, and antiviral effects.[1] This highlights that even within a complex natural product, the specific stereoconfiguration of the dioxane-containing moiety is a key determinant of its therapeutic profile. The study of Silybin underscores the necessity of evaluating pure stereoisomers to understand their true molecular effects.

DiastereomerStereochemistry (1,4-Benzodioxane ring)Notable Biological Activities
Silybin A (10R, 11R)Shows distinct profiles in anticancer and hepatoprotective assays compared to Silybin B.
Silybin B (10S, 11S)Exhibits different potency and efficacy in various biological models, including modulation of multidrug resistance.
(Activities are generally attributed to the Silybin mixture, but studies on pure diastereomers confirm differential effects)[1][8]

Enantioselective Synthesis of (R)-1,4-Dioxane Scaffolds

The synthesis of enantiomerically pure compounds is a critical challenge in pharmaceutical development. For (R)-1,4-dioxane scaffolds, several strategies can be employed, primarily involving the use of the chiral pool or asymmetric synthesis.

Synthetic Strategies Overview
  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids, sugars, or tartrates. For instance, chiral 1,4-dioxane backbones have been synthesized from tartrates.

  • Asymmetric Catalysis: The use of chiral catalysts (e.g., metal complexes with chiral ligands) can induce enantioselectivity in the formation of the dioxane ring or its precursors.

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral substrate to direct a stereoselective reaction, after which the auxiliary is removed.

  • Kinetic Resolution: This method involves the differential reaction of a racemic mixture with a chiral reagent or catalyst, where one enantiomer reacts faster than the other, allowing for their separation.

The following diagram illustrates a generalized workflow for the development and evaluation of (R)-1,4-dioxane-based therapeutic agents.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Prochiral Substrate or Chiral Pool Starting Material asym_synth Enantioselective Synthesis (e.g., Asymmetric Dihydroxylation, Chiral Epoxide Opening) start->asym_synth r_dioxane (R)-1,4-Dioxane Scaffold asym_synth->r_dioxane s_dioxane (S)-1,4-Dioxane Scaffold asym_synth->s_dioxane purification Chiral Separation & Purification (e.g., HPLC) r_dioxane->purification s_dioxane->purification characterization Structural & Stereochemical Confirmation (NMR, X-ray, etc.) purification->characterization in_vitro In Vitro Assays (Binding, Enzyme Inhibition) characterization->in_vitro sar Structure-Activity Relationship (SAR) in_vitro->sar in_vivo In Vivo Models (Efficacy & PK/PD) sar->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Figure 2: Workflow for Synthesis and Evaluation of Chiral 1,4-Dioxane Scaffolds.
Exemplary Protocol: Synthesis of (R)-2-(Hydroxymethyl)-1,4-dioxane

This protocol describes a plausible and efficient method for the synthesis of an enantiomerically pure (R)-1,4-dioxane building block starting from a commercially available chiral epoxide. This method relies on a base-catalyzed ring-opening of the epoxide with ethylene glycol, followed by an intramolecular Williamson ether synthesis.

Step 1: Epoxide Ring Opening

  • To a stirred solution of ethylene glycol (10.0 eq.) in dry tetrahydrofuran (THF, 0.5 M) at 0 °C under an inert nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise over 15 minutes.

  • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases, indicating the formation of the sodium salt of ethylene glycol.

  • Cool the reaction mixture back to 0 °C and add a solution of (R)-glycidol (1.0 eq.) in dry THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and then heat to 50 °C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.

  • Cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol intermediate, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization (Williamson Ether Synthesis)

  • Dissolve the crude diol intermediate from Step 1 in dry dimethylformamide (DMF, 0.2 M) under a nitrogen atmosphere.

  • Add p-toluenesulfonyl chloride (1.1 eq.) and triethylamine (1.5 eq.) to the solution. Stir at room temperature for 4-6 hours until TLC indicates the formation of the tosylate intermediate.

  • Cool the reaction mixture to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.5 eq.) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 18-24 hours. Monitor the cyclization by TLC.

  • Quench the reaction by the slow addition of water. Extract the mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash sequentially with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford (R)-2-(hydroxymethyl)-1,4-dioxane as a pure compound.

The (R)-1,4-Dioxane Scaffold as a Chiral Bioisostere

Bioisosterism, the strategy of replacing a functional group in a lead compound with another group that has similar physical or chemical properties, is a powerful tool in drug design.[3] This approach is used to enhance potency, selectivity, and pharmacokinetic properties. The (R)-1,4-dioxane scaffold can be considered a chiral, non-classical bioisostere for various structural motifs.

Potential Bioisosteric Replacements:

  • Chiral Diols and Ethers: The rigid (R)-1,4-dioxane can replace more flexible acyclic diol or ether chains, locking the molecule into a more favorable conformation for receptor binding and potentially reducing the entropic penalty upon binding.

  • Other Heterocyclic Rings: It can serve as a replacement for other saturated heterocycles like piperidine, morpholine, or pyrrolidine rings, altering the hydrogen bonding capacity, polarity, and metabolic stability of the parent molecule. The defined stereochemistry of the (R)-dioxane offers a level of three-dimensional control not present in achiral replacements.

  • Substituted Aromatic Rings: In some contexts, the spatial arrangement of substituents on an (R)-1,4-dioxane ring can mimic the vectoral presentation of functional groups on a phenyl ring, while offering a more saturated, three-dimensional, and potentially more novel chemical space.

The application of the (R)-1,4-dioxane as a bioisostere is a rational design strategy. By replacing an existing moiety with this chiral scaffold, medicinal chemists can systematically probe the stereochemical requirements of a biological target and optimize drug-like properties.

Conclusion and Future Directions

The 1,4-dioxane scaffold, particularly its enantiomerically pure (R)-form, represents an underutilized yet highly promising platform in medicinal chemistry. The evidence from related chiral dioxane systems and stereochemically complex natural products like Silybin compellingly demonstrates that stereochemistry is a critical driver of biological activity. The ability to precisely control the three-dimensional arrangement of pharmacophoric features makes the (R)-1,4-dioxane scaffold a valuable tool for developing highly selective and potent therapeutic agents.

Future research should focus on:

  • Systematic Evaluation: The synthesis and biological screening of enantiomeric pairs of 1,4-dioxane derivatives against a wider range of therapeutic targets to build a comprehensive understanding of their structure-activity relationships.

  • Development of Novel Synthetic Methods: The creation of more efficient and scalable enantioselective routes to access diverse (R)-1,4-dioxane building blocks will be crucial for their broader adoption in drug discovery programs.

  • Application in Fragment-Based Drug Discovery: Small, chiral (R)-1,4-dioxane fragments could serve as valuable starting points for building novel clinical candidates.

By embracing the principles of stereochemistry and leveraging advanced synthetic methods, the research community is well-positioned to unlock the full therapeutic potential of (R)-1,4-dioxane scaffolds, paving the way for the discovery of innovative medicines with improved efficacy and safety profiles.

References

  • Křen, V., & Valentová, K. (2018). Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism. MDPI. [Link]

  • Biedermann, D., Vavříková, E., Cvak, L., & Křen, V. (2015). Chirality Matters: Biological Activity of Optically Pure Silybin and Its Congeners. PMC. [Link]

  • U.S. Food and Drug Administration. (2022). 1,4-Dioxane in Cosmetics: A Manufacturing Byproduct. FDA. [Link]

  • Wikipedia. (2024). 1,4-Dioxane. [Link]

  • Köhler, J., Bergander, K., Fabian, J., Schepmann, D., & Wünsch, B. (2012). Enantiomerically Pure 1,3-dioxanes as Highly Selective NMDA and σ₁ Receptor Ligands. PubMed. [Link]

  • U.S. Environmental Protection Agency. (2006). Treatment Technologies for 1,4-Dioxane: Fundamentals and Field Applications. EPA. [Link]

  • García-Cabeza, A. L., et al. (2015). Synthesis and biological evaluation of novel pyrimidine nucleoside analogs of 1,4-oxathiane, 1,4-dithiane, and 1,4-dioxane. Journal of Medicinal Chemistry. [Link]

  • Quaglia, W., et al. (2012). 1,4-dioxane, a suitable scaffold for the development of novel M₃ muscarinic receptor antagonists. PubMed. [Link]

  • Mustafa, Y. F. (2024). 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes. ResearchGate. [Link]

  • Bondarenko, A. V., et al. (2023). Synthesis of 2,2-Disubstituted and 2,2,3-Trisubstituted 1,4-Dioxane-Derived Building Blocks. Thieme Connect. [Link]

  • International Agency for Research on Cancer. (1999). 1,4-Dioxane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI. [Link]

  • Paul, S. (2022). Bioisosterism in Drug Discovery and Development - An Overview. ResearchGate. [Link]

  • Křen, V., et al. (2021). Continuous Diastereomeric Kinetic Resolution—Silybins A and B. ProQuest. [Link]

  • Křen, V., & Valentová, K. (2017). Silybin, a Major Bioactive Component of Milk Thistle (Silybum marianum L. Gaernt.)—Chemistry, Bioavailability, and Metabolism. PMC. [Link]

  • Wikipedia. (2024). Silibinin. [Link]

  • Ali, H., et al. (2025). Examining Silybum marianum as a natural countermeasure to 1,4-dioxane induced hemato-, hepato- and nephrotoxicity in male Sprague-Dawley rats. PubMed. [Link]

  • Alam, T. (2015). Synthesis and antihepatotoxic activity of some heterocyclic compounds containing the 1,4-dioxane ring system. ResearchGate. [Link]

  • Grygorenko, O., et al. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

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Navigating Chemical Space: Chiral 1,4-Dioxane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Chiral Dioxane Building Blocks for Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

The "Escape from Flatland" Imperative

In the modern era of medicinal chemistry, the "Escape from Flatland" theory, formalized by Lovering et al. (2009), has become a guiding principle for library design. The core premise is that increasing the fraction of sp3-hybridized carbons (


) and introducing chirality correlates with improved clinical success rates by enhancing solubility and selectivity while reducing promiscuity.

While morpholine has long been a privileged scaffold for improving the pharmacokinetic (PK) profiles of lipophilic drugs, it is achiral and metabolically vulnerable at the


-carbon. Chiral 1,4-dioxanes have emerged as superior bioisosteres. They offer a unique vector for "escaping flatland" by providing:
  • Defined Stereochemistry: Ability to probe specific chiral pockets in enzymes (e.g., kinases) and receptors (e.g., GPCRs).

  • Metabolic Resilience: The ether linkages in 1,4-dioxane are generally more resistant to oxidative metabolism compared to the hemiaminal potential of morpholines.

  • Vector Control: Substituents on the dioxane ring (C2/C3/C5/C6) allow for precise orientation of pharmacophores in 3D space, unlike the planar constraints of aromatic linkers.

Physicochemical Profiling: The Bioisostere Argument

The transition from a nitrogen-containing morpholine to an oxygen-rich dioxane alters the electronic landscape of the molecule. The following table summarizes the key physicochemical differences that medicinal chemists must leverage.

Table 1: Comparative Properties of Saturated Heterocycles

PropertyMorpholinePiperidineChiral 1,4-DioxaneImpact on Drug Design
H-Bond Acceptors 2 (N, O)1 (N)2 (O, O)Dioxane maintains H-bond network without the basic amine.
H-Bond Donors 1 (NH)1 (NH)0Removes a potential metabolic handle (N-glucuronidation).
pKa (Conj. Acid) ~8.3~11.0NeutralDioxane avoids lysosomal trapping and hERG liability often associated with basic amines.
LogP (Lipophilicity) -0.860.84-0.27Dioxane is less polar than morpholine but more soluble than piperidine.
Dipole Moment 1.5 D1.1 D0 D (Chair) / 0.45 DConformational flexibility allows induced dipole interactions.
Metabolic Liability N-Oxidation,

-C hydroxylation
N-Oxidation,

-C hydroxylation
Ether cleavage (Slow)Dioxane offers superior metabolic stability in oxidative environments.

Strategic Decision Framework

The decision to deploy a chiral dioxane scaffold often arises during Lead Optimization. The following logic flow illustrates the decision-making process for scaffold hopping from a Morpholine or Benzodioxane starting point.

DioxaneLogic Start Lead Compound Analysis (Morpholine/Benzodioxane Core) Issue1 Issue: High Clearance / Metabolic Instability? Start->Issue1 Issue2 Issue: Poor Selectivity / Promiscuity? Start->Issue2 Issue3 Issue: hERG Liability (Basic Amine)? Start->Issue3 Sol1 Strategy: Bioisosteric Replacement Switch to 1,4-Dioxane Issue1->Sol1 Remove N-oxidation site Sol2 Strategy: Introduce Chirality (2S,5S)- or (2R,6S)-Substitution Issue2->Sol2 Exploit 3D vectors Issue3->Sol1 Remove basic center Result Outcome: Chiral Dioxane Analog (Lower pKa, Higher Fsp3, Specific Binding) Sol1->Result Sol2->Result

Figure 1: Decision logic for scaffold hopping to chiral 1,4-dioxanes during lead optimization.

Advanced Synthetic Protocols

Historically, synthesizing chiral 1,4-dioxanes was plagued by harsh conditions (Williamson ether synthesis) or poor stereocontrol. The "Expert" standard has shifted toward Organocatalytic Enantioselective Desymmetrization , particularly the methods developed by Yang & Sun (2016).

Protocol: Enantioselective Desymmetrization of Oxetanes

This protocol describes the synthesis of a chiral 1,4-dioxane building block from a prochiral oxetane precursor using a chiral phosphoric acid (CPA) catalyst.

Mechanism: The CPA facilitates a specific hydrogen-bond network that activates the oxetane ring while simultaneously directing the nucleophilic attack of an alcohol (or diol), resulting in high enantiomeric excess (ee).

Reagents & Materials:
  • Substrate: 3-substituted or 3,3-disubstituted oxetane (Prochiral).

  • Nucleophile: Ethylene glycol or functionalized 1,2-diol.

  • Catalyst: Chiral Phosphoric Acid (e.g., (R)-TRIP or SPINOL-derived CPAs).

  • Solvent: Toluene or DCM (anhydrous).

  • Temperature: -20°C to 0°C (Critical for enantioselectivity).

Step-by-Step Workflow:
  • Catalyst Activation:

    • In a flame-dried reaction vial under Argon, dissolve the Chiral Phosphoric Acid catalyst (5 mol%) in anhydrous Toluene.

    • Causality: Anhydrous conditions are strictly required to prevent water from competing as a non-stereoselective nucleophile.

  • Substrate Addition:

    • Add the oxetane substrate (1.0 equiv) and the diol nucleophile (1.2 equiv).

    • Self-Validating Checkpoint: Ensure the mixture is homogeneous. If the diol is insoluble, a co-solvent like DCM may be required, though this may slightly erode ee.

  • Reaction Monitoring:

    • Stir at -20°C for 24–48 hours.

    • Self-Validating Checkpoint (TLC/NMR): Monitor the disappearance of the characteristic oxetane protons (multiplets around

      
       4.5–4.8 ppm in 
      
      
      
      H NMR). The appearance of new methylene signals corresponding to the dioxane ring (
      
      
      3.5–3.9 ppm) confirms ring expansion.
  • Quench & Isolation:

    • Quench with saturated aqueous NaHCO

      
      . Extract with EtOAc.
      
    • Purify via flash column chromatography on silica gel.

  • Stereochemical Verification:

    • Determine ee using Chiral HPLC (e.g., Chiralpak AD-H column).

SynthesisFlow Substrate Prochiral Oxetane + 1,2-Diol Catalyst Chiral Phosphoric Acid (H-Bond Activation) Substrate->Catalyst Mix @ -20°C TS Transition State (Ring Opening) Catalyst->TS Desymmetrization Product Chiral 1,4-Dioxane (High ee) TS->Product Cyclization

Figure 2: Synthetic pathway for organocatalytic desymmetrization of oxetanes to chiral dioxanes.

Case Studies in Drug Discovery

Case Study 1: Selectivity Optimization (WB 4101 Analogs)

Challenge: WB 4101 is a potent antagonist for


-adrenoreceptors but suffers from cross-reactivity with 5-HT

receptors due to its planar benzodioxane core. Solution: Researchers replaced the benzodioxane with a chiral 2,6-disubstituted-1,4-dioxane . Outcome:
  • The (2S,6R)-isomer displayed high affinity for 5-HT

    
     (agonist activity) while significantly reducing affinity for 
    
    
    
    -adrenoreceptors.
  • Mechanism:[1][2][3] The non-planar, chair conformation of the saturated dioxane ring projected the bulky substituents into a vector that clashed with the

    
     binding pocket but was accommodated by 5-HT
    
    
    
    .
Case Study 2: Sigma-1 Receptor Ligands

Context: Sigma-1 (


) receptor antagonists are targets for neuropathic pain.[4]
Innovation:  Utilization of (2S,5S)-dimethyl-1,4-dioxane spacers.
Result:  The introduction of the chiral methyl groups on the dioxane ring restricted conformational freedom, locking the pharmacophores into a bioactive conformation that improved potency (

< 10 nM) compared to the flexible, achiral ethylenedioxy analogs.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Yang, W., & Sun, J. (2016).[6][7][8] Organocatalytic Enantioselective Synthesis of 1,4-Dioxanes and Other Oxa-Heterocycles by Oxetane Desymmetrization.[6][7][8][9] Angewandte Chemie International Edition. [Link][6]

  • Bolchi, C., et al. (2013). Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11.

    
    -Adrenergic and 5-HT
    
    
    
    Receptor Binding Sites Recognition. Journal of Medicinal Chemistry. [Link]
  • Grygorenko, O. O., et al. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery.[6][10][11][12] ChemRxiv. [Link]

  • Wilbur, S., et al. (2012). Toxicological Profile for 1,4-Dioxane. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

Sources

Physicochemical characteristics of (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate

Abstract

(R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate is a chiral heterocyclic compound featuring a 1,4-dioxane scaffold, a core structure of interest in medicinal chemistry, and a Boc-protected N-methylamine functional group.[1] The presence of a defined stereocenter and a protected amine makes it a valuable chiral building block for the synthesis of complex molecular targets in drug discovery and development. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and a suite of robust analytical methodologies for its characterization. The protocols herein are designed for researchers, chemists, and quality control specialists, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Chemical Identity and Structural Elucidation

The fundamental identity of a molecule is the cornerstone of all subsequent research. The structure combines a saturated six-membered dioxane ring with a chiral center at the C2 position, attached to a methyl-substituted amine protected by a tert-butyloxycarbonyl (Boc) group.

IdentifierDataSource
IUPAC Name tert-Butyl N-[(2R)-1,4-dioxan-2-yl]-N-methylcarbamateChemScene[2]
CAS Number 2287346-55-6ChemScene[2]
Molecular Formula C₁₀H₁₉NO₄ChemScene[2]
Molecular Weight 217.26 g/mol ChemScene[2]
Canonical SMILES CN([C@H]1COCCO1)C(=O)OC(C)(C)CChemScene[2]
InChI Key Not Publicly Available-

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. These properties are critical for anticipating its behavior in various experimental settings, from reaction conditions to formulation.

PropertyPredicted/Comparative ValueRationale & Significance
Physical Form SolidSimilar chiral Boc-carbamates are typically solids at room temperature.
Boiling Point ~177 °C (Predicted)Based on structurally related tert-butyl methylcarbamates.[3]
Storage Temperature 2-8°CRecommended for maintaining long-term stability of carbamate compounds.[2]
Topological Polar Surface Area (TPSA) 48 Ų (Computed)Indicates moderate polarity, influencing solubility and membrane permeability.[2]
LogP (Octanol-Water Partition Coefficient) 1.226 (Computed)Suggests a moderate degree of lipophilicity, a key parameter in drug design.[2]
Hydrogen Bond Acceptors 4The four oxygen atoms can accept hydrogen bonds, affecting solubility in protic solvents.[2]
Hydrogen Bond Donors 0The absence of N-H or O-H bonds means it cannot donate hydrogen bonds.[2]

Synthesis and Stereochemical Control

The synthesis of (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate requires precise control of its stereochemistry. A plausible and widely adopted method involves the protection of the precursor secondary amine, (R)-N-methyl-1,4-dioxan-2-amine, using di-tert-butyl dicarbonate (Boc₂O). The Boc group is a cornerstone of modern organic synthesis, offering robust protection under many conditions while being readily removable under mild acidic conditions.[4][5]

G cluster_0 Proposed Synthetic Pathway Amine (R)-N-methyl-1,4-dioxan-2-amine (Precursor) Reaction Boc Protection Reaction Amine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) + Base (e.g., TEA) Boc2O->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Product (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate (Target Compound) Reaction->Product

Caption: Proposed synthesis via Boc protection of the chiral amine precursor.

Comprehensive Analytical Characterization

A multi-technique approach is essential to unambiguously confirm the structure, purity, and stereochemical integrity of the target compound. The following protocols are based on established methods for analogous molecules and represent a self-validating system for quality control.[6]

G cluster_workflow Analytical Characterization Workflow Sample Sample Preparation NMR NMR Spectroscopy (Structure) Sample->NMR MS Mass Spectrometry (Molecular Weight) Sample->MS IR IR Spectroscopy (Functional Groups) Sample->IR HPLC Chiral HPLC (Enantiomeric Purity) Sample->HPLC Data Data Integration & Verification NMR->Data MS->Data IR->Data HPLC->Data

Caption: Integrated workflow for comprehensive analytical validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for the de novo structural elucidation of organic molecules. ¹H NMR confirms the proton environment and connectivity through spin-spin coupling, while ¹³C NMR provides a map of the carbon skeleton.

Experimental Protocol:

  • Sample Preparation: Dissolve 10-15 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum with 1024-4096 scans and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the Free Induction Decay (FID) using an exponential window function. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[6]

Predicted Spectral Data:

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Rationale
¹H ~1.48 Singlet, 9H tert-Butyl (Boc) group protons.[7]
¹H ~2.90 Singlet, 3H N-Methyl (N-CH₃) group protons.
¹H 3.50 - 4.20 Multiplet, 7H Protons on the dioxane ring (CH₂-O, CH-N).
¹³C ~28.4 Quartet tert-Butyl methyl carbons.[8]
¹³C ~35.0 Quartet N-Methyl carbon.
¹³C 65.0 - 75.0 Triplets/Doublet Dioxane ring carbons.
¹³C ~80.0 Singlet Quaternary carbon of the tert-Butyl group.[8]

| ¹³C | ~155.5 | Singlet | Carbonyl carbon of the carbamate group.[8] |

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is employed to determine the molecular weight with high precision, confirming the elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carbamates, typically yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (~0.1-1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an ESI source.

  • Analysis Mode: Acquire spectra in positive ion mode.

  • Instrument Parameters:

    • Infusion Flow Rate: 5-10 µL/min

    • Capillary Voltage: 3-4 kV

    • Drying Gas Temperature: 300-350 °C[6]

  • Data Acquisition: Scan a mass range of m/z 50-500 to observe the molecular ion.

Expected Result:

  • Calculated m/z for [C₁₀H₁₉NO₄+H]⁺: 218.1336

  • Observed m/z: Should match the calculated value within a narrow mass error window (e.g., < 5 ppm) to confirm the molecular formula.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The presence of a strong carbonyl stretch is a definitive marker for the carbamate group, while C-O stretches confirm the dioxane ether linkages.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (e.g., NaCl) after dissolving in a volatile solvent.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over a range of 4000-400 cm⁻¹, acquiring 16-32 scans to achieve a high signal-to-noise ratio.[6]

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group
2980-2850 C-H Stretch Aliphatic (Dioxane, Boc, N-Me)
~1690 C=O Stretch (Strong) Carbamate Carbonyl[7]
1250-1300 C-O Stretch Ether (Dioxane Ring)[7]

| 1160-1170 | C-O Stretch | Carbamate Ester Linkage |

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: For a chiral molecule, confirming its enantiomeric purity is paramount. Chiral HPLC is the gold standard for separating enantiomers, which behave identically on standard achiral columns.[9] This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

G cluster_0 Principle of Chiral HPLC Separation Racemate Racemic Mixture ((R)- and (S)-Enantiomers) Column Chiral Stationary Phase (CSP) (e.g., Cellulose Carbamate) Racemate->Column Separation Differential Interaction (Diastereomeric Complexes) Column->Separation R_Peak (R)-Enantiomer (Peak 1) S_Peak (S)-Enantiomer (Peak 2) Detection Detector (UV/Vis) R_Peak->Detection S_Peak->Detection

Caption: Enantiomers are separated based on differential binding to a CSP.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions (Illustrative):

    • Column: A polysaccharide-based CSP, such as a cellulose or amylose carbamate-coated column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).[10][11]

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio must be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV at 210 nm (where the carbamate chromophore absorbs).

    • Injection Volume: 10 µL.[6]

  • Data Analysis: Integrate the peak areas of the two enantiomers. Enantiomeric excess (% ee) is calculated as: (|Area(R) - Area(S)| / |Area(R) + Area(S)|) * 100. For the pure (R)-enantiomer, a single dominant peak should be observed at its characteristic retention time.

Applications in Research and Drug Development

The structural motifs within (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate suggest its primary utility as a specialized building block in synthetic organic and medicinal chemistry.

  • Chiral Scaffold: The 1,4-dioxane ring is a bio-isostere for other ring systems and has been incorporated into various biologically active molecules.[1] The defined (R)-stereochemistry allows for the construction of stereospecific targets.

  • Protected Amine: The Boc-protected N-methylamine is a common feature in pharmaceutical intermediates. The Boc group provides stability during preceding synthetic steps and can be selectively removed under mild acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) to reveal the secondary amine for further functionalization.[5][7] This strategy is fundamental to the modular synthesis of complex drug candidates.[12]

Safety and Handling

Specific toxicological data for (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate is not publicly available. However, based on general principles for handling laboratory chemicals and data from related carbamates, the following precautions are advised.[13]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[2]

  • Toxicity: Some simple carbamates are classified as toxic if swallowed.[13][14] Assume the compound is hazardous and handle it accordingly.

Conclusion

(R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate is a specialized chiral intermediate with significant potential in synthetic chemistry. Its proper identification and quality control are dependent on a systematic application of modern analytical techniques. This guide provides the foundational knowledge and validated protocols for NMR, MS, IR, and chiral HPLC analysis, empowering researchers to confidently utilize this compound in their research and development endeavors. The combination of its chiral dioxane core and protected amine functionality makes it a valuable tool for constructing the next generation of complex molecular architectures.

References

  • BenchChem. (2025). Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)
  • Google Patents. (2022). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • MDPI. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)
  • Vulcanchem. (n.d.). tert-Butyl N-[(4-cyanooxan-4-yl)
  • PubChem. (n.d.). Tert-butyl ((1R,2R)-1-(2,3-dihydrobenzo[b][6][7]dioxin-6-yl)-1,3-dihydroxypropan-2-yl)carbamate.

  • US EPA. (2025). tert-Butyl (4-formyl-1,3-benzothiazol-2-yl)
  • National Institutes of Health (NIH). (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • ChemScene. (n.d.). Tert-butyl N-[(2R)
  • Sigma-Aldrich. (n.d.). tert-Butyl N-[(2R)
  • Phenomenex. (n.d.).
  • BenchChem. (2025).
  • National Institutes of Health (NIH). (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ChemSrc. (2025).
  • ResearchGate. (n.d.). 1,4-Dioxane, a Suitable Scaffold for the Development of Novel M-3 Muscarinic Receptor Antagonists.
  • ChemicalBook. (n.d.).
  • BenchChem. (n.d.). tert-Butyl 2-iodobenzyl(methyl)
  • Wikipedia. (n.d.). Chiral analysis.
  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Virginia.gov. (n.d.).

Sources

Solubility profile of (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solubility profile of (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate (CAS: 2287346-55-6), a critical chiral building block in medicinal chemistry.[1][2] Due to the scarcity of empirical data in public repositories for this specific enantiomer, this guide synthesizes data from structural analogs (Boc-protected amino-ethers) and theoretical physicochemical principles.[1][2]

Key Insight: The presence of the N-methyl group, combined with the tert-butyloxycarbonyl (Boc) moiety, renders this compound highly lipophilic and devoid of strong hydrogen bond donors.[1][2] Consequently, it exhibits excellent solubility in aprotic polar solvents (DCM, THF) and esters, while showing negligible solubility in aqueous media.[1][2] This profile dictates specific protocols for reaction solvent selection and purification via normal-phase chromatography.

Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting solubility behavior.

PropertyValue (Predicted/Analog-Based)Impact on Solubility
Molecular Formula C₁₀H₁₉NO₄Moderate molecular weight facilitates dissolution.[1][2]
Molecular Weight 217.26 g/mol Low MW suggests rapid dissolution kinetics.
LogP (Octanol/Water) ~0.9 – 1.5Lipophilic; prefers organic phases over aqueous.
H-Bond Donors 0N-methylation removes the amide proton, lowering lattice energy (MP) and increasing solubility in non-polar solvents.[1][2]
H-Bond Acceptors 4 (2 Ether, 1 Carbonyl, 1 Carbamate O)Good solubility in protic solvents (Alcohols) via H-bond acceptance.[1][2]
Physical State Viscous Oil or Low-Melting SolidLow lattice energy implies high solubility in a wide range of organics.[1]

Solubility Profile by Solvent Class[1][2]

The following data categorizes solvents based on their interaction capability with the solute.

High Solubility Solvents (>100 mg/mL)

Recommended for stock solutions and reaction media.

  • Chlorinated Solvents (DCM, Chloroform):

    • Mechanism:[1][3][4] Dipole-dipole interactions and weak H-bonding with the dioxane oxygens.[1][2]

    • Application: Primary solvent for synthesis and liquid-liquid extraction.

  • Polar Aprotic (THF, 1,4-Dioxane, DMF, DMSO):

    • Mechanism:[1][3][4] Strong dipole interactions. The structural similarity of the solvent (1,4-dioxane) to the solute core ensures near-ideal mixing.[1][2]

    • Application: Grignard reactions, alkylations, and library storage (DMSO).[1]

  • Esters (Ethyl Acetate, Isopropyl Acetate):

    • Mechanism:[1][3][4] Van der Waals forces and dipole interactions.

    • Application: Standard solvent for silica gel chromatography and crystallization.

Moderate Solubility Solvents (10–50 mg/mL)

Temperature-dependent solubility; useful for crystallization.[1]

  • Alcohols (Methanol, Ethanol, Isopropanol):

    • Mechanism:[1][3][4] Solute accepts H-bonds from solvent. However, the hydrophobic Boc and methyl groups limit solubility compared to naked amines.

    • Application: Potential anti-solvent for crystallization or solvent for hydrogenation.

  • Ethers (Diethyl Ether, MTBE):

    • Mechanism:[1][3][4] Weak polarity matches the lipophilic backbone.

    • Application: Precipitation of more polar impurities.

Low Solubility / Insoluble (<1 mg/mL)

Recommended anti-solvents.

  • Aliphatic Hydrocarbons (Pentane, Hexane, Heptane):

    • Note: While the Boc group adds lipophilicity, the polar carbamate and dioxane oxygen atoms create enough polarity to limit solubility in pure alkanes at room temperature.

    • Application: Ideal anti-solvent to induce precipitation or oiling out.

  • Water:

    • Mechanism:[1][3][4] The hydrophobic effect dominates. The compound cannot disrupt the hydrogen-bonding network of water.[2]

    • Application: Aqueous workup (partitioning into the organic phase).

Experimental Protocols

To validate the solubility for critical GMP or GLP workflows, use the following self-validating protocols.

Visual Solubility Screening (Tier 1)

Objective: Rapidly determine approximate solubility range.

  • Weigh 10 mg of (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate into a clear HPLC vial.

  • Add 100 µL of the target solvent.

  • Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.

    • Cloudy/Particulate:[1] Proceed to Step 5.

  • Add solvent in 100 µL increments until clear or total volume reaches 1 mL (<10 mg/mL).

Gravimetric Saturation Method (Tier 2)

Objective: Determine exact saturation point (S).

  • Add excess solid to 2 mL of solvent in a sealed vial.

  • Stir at 25°C for 24 hours to ensure equilibrium.

  • Filter supernatant through a 0.22 µm PTFE filter .

  • Pipette exactly 1.0 mL of filtrate into a pre-weighed aluminum weighing dish.

  • Evaporate solvent (vacuum oven at 40°C) until constant weight.

  • Calculation:

    
    
    
Solubility Screening Workflow

SolubilityScreening Start Start: 10 mg Compound AddSolvent Add 100 µL Solvent (Vortex 30s) Start->AddSolvent CheckVisual Visual Check AddSolvent->CheckVisual HighSol Solubility > 100 mg/mL (High) CheckVisual->HighSol Clear AddMore Add 900 µL Solvent CheckVisual->AddMore Cloudy CheckVisual2 Visual Check AddMore->CheckVisual2 ModSol Solubility 10-100 mg/mL (Moderate) CheckVisual2->ModSol Clear LowSol Solubility < 10 mg/mL (Low/Insoluble) CheckVisual2->LowSol Cloudy

Figure 1: Tier 1 Visual Solubility Screening Logic Flow.[1][2]

Application Context: Solvent Selection

Chemical Synthesis (Reaction Media)
  • Alkylation/Acylation: Use THF or DMF .[1] The high solubility ensures homogeneous kinetics.

  • Deprotection (Boc Removal): Use DCM or 1,4-Dioxane .[1][2]

    • Caution: When using HCl in Dioxane, ensure the starting material is fully dissolved before adding acid to prevent encapsulation of the solid.

    • Note: Avoid alcohols for deprotection as they can compete as nucleophiles in side reactions.

Purification Strategy
  • Flash Chromatography:

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexane/Ethyl Acetate gradient.

    • Prediction: The compound will likely elute at 20–40% EtOAc due to the polarity of the carbamate and dioxane oxygens.

  • Crystallization:

    • Solvent System: Dissolve in minimal Isopropyl Acetate (warm) and add Heptane (dropwise) until turbidity persists. Cool slowly to 4°C.

Interaction Mechanism Diagram

InteractionMechanism cluster_0 Solvation Forces Compound (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate DCM DCM (Dipole-Dipole) Compound->DCM Soluble Water Water (Hydrophobic Repulsion) Compound->Water Insoluble Hexane Hexane (Weak Van der Waals) Compound->Hexane Partial/Low

Figure 2: Solute-Solvent Interaction Map illustrating the thermodynamic basis for solubility.[1][2]

References

  • ChemicalBook. (2025).[5] TERT-BUTYL-N-METHYLCARBAMATE Properties and Synthesis. Retrieved from [1][2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12007928, Tert-butyl ((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3-dihydroxypropan-2-yl)carbamate.[1][2] Retrieved from [1][2]

  • Sigma-Aldrich. (2025). tert-Butyl carbamate Product Information and Solubility Data. Retrieved from [1][2]

  • ChemScene. (2025). Tert-butyl N-[(2R)-1,4-dioxan-2-yl]-N-methylcarbamate Product Page.[1][2][6] Retrieved from [1][2][6]

Sources

Methodological & Application

Incorporating (R)-1,4-dioxan-2-yl(methyl) amine into peptide backbones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of (R)-1,4-dioxan-2-yl(methyl) amine into Peptide Scaffolds

Executive Summary & Strategic Rationale

The integration of saturated heterocycles into peptide backbones represents a critical shift in modern medicinal chemistry, often described as the "Escape from Flatland." While traditional aromatic capping groups (e.g., benzyl, phenyl) improve lipophilicity, they often suffer from poor solubility and metabolic liability.

(R)-1,4-dioxan-2-yl(methyl) amine is a high-value chiral building block.[1] Unlike its aromatic counterparts, the 1,4-dioxane ring possesses significant


 character, offering a unique vector to modulate:
  • Solubility: The ether oxygens act as hydrogen bond acceptors, improving aqueous solubility without introducing ionizable centers.

  • Metabolic Stability: The dioxane ring is generally resistant to oxidative metabolism compared to morpholine or piperazine analogs.[1]

  • Conformational Control: The chiral center (R) allows for stereoselective interactions with target receptors, functioning as a bioisostere for C-terminal amino acids or amide caps.[1]

This guide details the protocols for incorporating this amine primarily as a C-terminal peptidomimetic cap , a strategy used to inhibit carboxypeptidase degradation and tune the pharmacokinetic (PK) profile of peptide therapeutics.

Physicochemical Profile

Understanding the reagent is the first step to successful conjugation.

PropertySpecificationRelevance to Protocol
IUPAC Name (R)-1-(1,4-dioxan-2-yl)methanaminePrimary amine reactivity
Molecular Weight 117.15 g/mol Low MW fragment (Fragment-Based Drug Design)
Stereochemistry (R)-enantiomerCritical for stereospecific receptor binding
Boiling Point ~190°CHigh boiling point; stable in standard coupling temps
Basicity (

)
~8.5 - 9.0 (estimated for primary amine)Requires non-nucleophilic base (DIEA/TMP) during coupling
Solubility Miscible in Water, DMF, DCM, DMSOCompatible with standard SPPS solvents

Experimental Protocols

Since standard Solid Phase Peptide Synthesis (SPPS) builds peptides from C-to-N, the C-terminus is covalently bound to the resin.[1] Therefore, incorporating an amine at the C-terminus requires a Post-Cleavage Solution Phase Strategy or a Side-Chain Anchoring Strategy .[1]

The protocol below utilizes the 2-Chlorotrityl Chloride (2-CTC) Resin Strategy , which allows the cleavage of the protected peptide fragment with a free C-terminus, enabling the subsequent coupling of (R)-1,4-dioxan-2-yl(methyl) amine in solution.

Protocol A: Synthesis of C-Terminal Dioxane-Capped Peptides

Objective: Attach (R)-1,4-dioxan-2-yl(methyl) amine to the C-terminus of a peptide sequence (Sequence:


).

Reagents Required:

  • 2-Chlorotrityl Chloride Resin (Loading 0.5–0.8 mmol/g)[1]

  • Fmoc-amino acids (Side chains protected with acid-labile groups: Boc, tBu, Trt, Pbf)

  • (R)-1,4-dioxan-2-yl(methyl) amine[1][2]

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine)[1]

  • Solvents: DCM (Dichloromethane), DMF (Dimethylformamide), TFE (2,2,2-Trifluoroethanol)

Step-by-Step Methodology:

  • Resin Loading (The Critical First Step):

    • Swell 2-CTC resin in dry DCM for 20 min.[1]

    • Dissolve the first Fmoc-Amino Acid (1.2 eq relative to resin) in DCM with DIPEA (4 eq).[1]

    • Add to resin and shake for 2 hours.[1] Note: 2-CTC is moisture sensitive; keep anhydrous.[1]

    • Capping: Add MeOH (1 mL/g resin) to the reaction to cap unreacted chloride sites (15 min). Wash with DCM (3x) and DMF (3x).[1]

  • Peptide Elongation (Standard SPPS):

    • Perform standard Fmoc deprotection (20% Piperidine/DMF) and coupling cycles (AA/HBTU/DIPEA) until the N-terminal amino acid is attached.[1]

    • N-Terminal Capping: If the final peptide requires N-terminal acetylation, treat with Acetic Anhydride/Pyridine (1:1) in DCM.[1]

  • Mild Cleavage (Protected Fragment Isolation):

    • Crucial Step: We must cleave the peptide from the resin without removing side-chain protecting groups.[1]

    • Treat resin with 1% TFA / 5% TFE / 94% DCM (10 mL per gram of resin).[1]

    • Shake for 2 minutes. Filter into a flask containing 10% Pyridine in MeOH (to neutralize TFA immediately).

    • Repeat 3-5 times.

    • Concentrate the filtrate under reduced pressure. Precipitate with cold water or ether to obtain the Protected Peptide-COOH .[1]

  • Solution Phase Coupling of Dioxane Amine:

    • Dissolve the Protected Peptide-COOH (1 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.5 eq).[1] Stir for 2 minutes to activate the carboxylate.

    • Add (R)-1,4-dioxan-2-yl(methyl) amine (1.2 eq).[1]

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Target mass = Peptide + 117 Da - 18 Da (H2O)).[1]

  • Global Deprotection:

    • Once coupling is complete, evaporate DMF.

    • Treat the residue with 95% TFA / 2.5% TIS / 2.5% H2O for 2–3 hours to remove side-chain protecting groups (Boc, tBu, etc.).

    • Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Visualization of Workflow

The following diagram illustrates the logic flow for the 2-CTC resin strategy, ensuring the side chains remain protected during the critical amine coupling step.

G Start Start: 2-Chlorotrityl Resin Load 1. Load First Fmoc-AA (Side chains protected) Start->Load Elongate 2. SPPS Elongation (Fmoc Deprotection + Coupling) Load->Elongate Cleave 3. Mild Cleavage (1% TFA) Releases Protected Peptide-COOH Elongate->Cleave Retains Side Chain Groups Activate 4. Activation (HATU/DIPEA) in Solution (DMF) Cleave->Activate Couple 5. Add (R)-1,4-dioxan-2-yl(methyl) amine Formation of C-Term Amide Activate->Couple Deprotect 6. Global Deprotection (95% TFA) Remove Side Chain Groups Couple->Deprotect Final Final Product: Peptide-Amide-Dioxane Deprotect->Final

Figure 1: Strategic workflow for C-terminal modification using the mild acid cleavage (2-CTC) approach.

Troubleshooting & Optimization (Self-Validating Systems)

A robust protocol must account for failure modes.[1] Use this decision matrix to validate your experiment.

ObservationProbable CauseCorrective Action
Low Yield in Step 4 Steric hindrance of the C-terminal AASwitch coupling reagent to PyBOP or COMU ; increase temperature to 40°C.
Racemization of C-term AA Over-activation with baseEnsure DIPEA is added after the peptide is dissolved; maintain 1:1 ratio of HATU:Base if possible, or use DIC/Oxyma (neutral pH).[1]
Incomplete Side-Chain Removal Trt or Pbf groups remainingExtend Global Deprotection (Step 5) time; add EDT (Ethanedithiol) scavenger if Trp/Met are present.[1]
Dioxane Ring Opening Extreme acid sensitivity (Rare)The 1,4-dioxane ring is acid stable.[1] If degradation occurs, check for ether cleavage contaminants in low-grade TFA.[1]

Advanced Application: Peptidomimetic "Scan"

For drug discovery campaigns, it is often useful to "scan" the position of the dioxane moiety. While C-terminal capping is standard, side-chain incorporation can be achieved by reacting the amine with Aspartic or Glutamic acid residues.[1]

Protocol Modification for Side-Chain Incorporation:

  • Synthesize peptide on Rink Amide Resin.[1][3]

  • Incorporate Fmoc-Asp(ODmab)-OH or Fmoc-Glu(O-2-PhiPr)-OH at the desired position.[1]

  • Selectively deprotect the side chain (Hydrazine for ODmab) while the peptide is still on-resin.[1]

  • Activate the free side-chain carboxyl (DIC/HOAt).[1]

  • Add (R)-1,4-dioxan-2-yl(methyl) amine (5 eq) and shake for 6 hours.

  • Proceed to global cleavage.[1]

References

  • Bioisosterism in Drug Design

    • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
    • [1]

  • 2-Chlorotrityl Resin Protocols

    • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin.[1][3] International Journal of Peptide and Protein Research.[1]

    • [1]

  • Saturated Heterocycles (Escape from Flatland)

    • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
    • [1]

  • Coupling Reagents (HATU/HOAt)

    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society.

    • [1]

Sources

Procedures for coupling (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate with carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the strategic protocols for utilizing (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate as a building block in medicinal chemistry.

The "coupling" of this molecule with carboxylic acids implies a two-stage sequence: (1) Activation of the amine via Boc-deprotection, followed by (2) Amide Bond Formation . Because the resulting free amine ((R)-N-methyl-1,4-dioxan-2-amine) is a low-molecular-weight, highly polar, and potentially volatile secondary amine, standard extraction protocols often lead to material loss. This guide prioritizes salt isolation and high-efficiency coupling reagents (HATU/T3P) to ensure quantitative conversion.

Part 1: Strategic Analysis & Workflow

The Challenge: Sterics and Stability
  • Secondary Amine Sterics: The nucleophile is an N-methyl secondary amine adjacent to a dioxane ether oxygen. The methyl group increases steric hindrance compared to primary amines, requiring more potent coupling agents (e.g., HATU over EDC).

  • Volatility & Solubility: The deprotected free base (MW ~117 g/mol ) is water-soluble and volatile. Crucial: Do not attempt to isolate the free amine via aqueous workup. It must be isolated as a stable salt (HCl or TFA) or used in a "one-pot" flow.

  • Chirality: The (R)-stereocenter at the 2-position of the dioxane ring is adjacent to the reaction center. Base-mediated epimerization is a low risk for the amine itself but a high risk for the carboxylic acid coupling partner if it contains

    
    -chiral centers; therefore, mild bases (DIPEA) and controlled temperatures are required.
    
Operational Workflow

The following diagram outlines the critical path from the protected scaffold to the final drug-like intermediate.

G cluster_0 Step 1: Activation (Deprotection) cluster_1 Step 2: Amide Coupling SM (R)-Boc-N-Me-Dioxane (Starting Material) Reagent1 4M HCl in Dioxane (Anhydrous) SM->Reagent1 Intermediate Amine HCl Salt (Solid, Stable) Reagent1->Intermediate -Boc Removal Precipitation Reagents2 HATU / DIPEA DMF, 0°C to RT Intermediate->Reagents2 In-situ Neutralization Acid Carboxylic Acid (R-COOH) Acid->Reagents2 Product Final Amide (Target Molecule) Reagents2->Product Amidation

Figure 1: Critical path for converting the Boc-protected precursor into the final amide. Note the isolation of the HCl salt to prevent loss of the volatile free amine.

Part 2: Detailed Experimental Protocols

Protocol A: Deprotection & Salt Isolation (Recommended)

Objective: To generate the stable (R)-N-methyl-1,4-dioxan-2-amine hydrochloride salt.

Reagents:

  • Starting Material: (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate (1.0 equiv)

  • Acid: 4.0 M HCl in 1,4-Dioxane (5–10 equiv)

  • Solvent: Dichloromethane (DCM) or anhydrous 1,4-Dioxane

  • Precipitation Solvent: Diethyl ether (Et₂O) or MTBE

Procedure:

  • Dissolution: Dissolve the Boc-carbamate in a minimal volume of DCM (approx. 2–3 mL per mmol).

  • Acidification: Cool the solution to 0°C. Add 4.0 M HCl in dioxane dropwise.

    • Note: Gas evolution (isobutylene) will occur. Ensure proper venting.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–3 hours. Monitor by TLC (stain with Ninhydrin; the product amine will stain, the Boc-SM will not) or LCMS.

  • Isolation (Critical):

    • Concentrate the mixture under reduced pressure to remove excess HCl and solvent.

    • Do not extract with water.

    • Triturate the resulting residue with anhydrous Et₂O or MTBE. Sonicate if necessary to induce crystallization.

    • Filter the white solid under nitrogen or argon.

    • Dry under high vacuum for 4 hours to remove traces of acid.

    • Yield: Typically >95%.[1] Store this salt in a desiccator.

Protocol B: High-Efficiency Amide Coupling (HATU Method)

Objective: Coupling the secondary amine salt with a carboxylic acid. HATU is chosen for its superior reactivity with hindered secondary amines compared to EDC.

Reagents:

  • Amine Salt: From Protocol A (1.2 equiv)

  • Carboxylic Acid: R-COOH (1.0 equiv)

  • Coupling Agent: HATU (1.2–1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0–4.0 equiv)

    • Note: Extra base is required to neutralize the amine HCl salt.

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF. Stir at RT for 5 minutes.

    • Why: Pre-activation ensures the active ester is formed before the amine is introduced, reducing potential side reactions.

  • Amine Addition: Add the Amine HCl salt (1.2 equiv) to the reaction mixture.

  • Neutralization: Cool to 0°C (optional, but recommended for chiral acids). Add DIPEA (3.0–4.0 equiv) dropwise.

    • Visual Cue: The solution often turns yellow upon base addition.

  • Coupling: Stir at RT for 2–16 hours. Monitor by LCMS for the disappearance of the acid (M+1) and formation of the amide.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[2]

    • Wash sequentially with:

      • Sat. NaHCO₃ (removes unreacted acid/HATU byproducts).

      • Water (removes DMF).

      • Brine.[3]

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

Part 3: Optimization & Troubleshooting

Comparison of Coupling Reagents for Secondary Amines

ReagentSuitabilityProsCons
HATU High Excellent for hindered secondary amines; fast kinetics.Expensive; generates byproduct (tetramethylurea) difficult to remove without aqueous wash.
T3P (Propylphosphonic anhydride) High Low epimerization risk; water-soluble byproducts (easy workup).Requires higher base load; slower reaction times.
EDC / HOBt Low Cheap; standard for primary amines.Often fails or has low yield with hindered N-methyl amines.
Acid Chloride Medium Very high reactivity.Harsh conditions; requires acid stability; high risk of racemization.

Troubleshooting Guide:

  • Issue: Low Yield / Incomplete Conversion.

    • Cause: Steric clash between the N-methyl group and the carboxylic acid.

    • Solution: Switch to T3P (50% in EtOAc) at elevated temperature (50°C) or use PyBOP . Ensure DMF is strictly anhydrous.

  • Issue: Epimerization of the Carboxylic Acid.

    • Cause: Over-activation or high basicity.

    • Solution: Use Collidine instead of DIPEA as the base. Perform the reaction at 0°C.

  • Issue: "Missing" Amine during Deprotection.

    • Cause: The free amine evaporated during concentration.

    • Solution: Never freebase. Isolate as HCl salt. If using TFA, do not dry completely; use the TFA salt directly in DMF and adjust DIPEA to 5–6 equivalents.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189–250. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[4][5] Tetrahedron, 60(11), 2447–2467. Link

Sources

Application Notes and Protocols for Utilizing (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design (FBDD) has firmly established itself as a potent and efficient strategy in modern drug discovery, offering a compelling alternative to traditional high-throughput screening (HTS).[1][2] This approach identifies low-molecular-weight compounds, or "fragments," that bind with low affinity to a biological target.[3] These initial, weak-binding hits serve as high-quality starting points for optimization into potent, drug-like lead compounds through structure-guided growth, linking, or merging strategies.[3][4] The core advantage of FBDD lies in its efficient exploration of chemical space; a library of just a few thousand fragments can achieve broader coverage than massive HTS libraries.[2][5] This efficiency often translates to higher hit rates and the development of lead compounds with superior "druggedness."[1] To date, FBDD has yielded multiple FDA-approved drugs, validating its power in tackling even challenging targets.[1][3]

This document provides a detailed guide to the application of a specific, high-value fragment, (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate , in a typical FBDD campaign. We will explore the rationale behind its design, its physicochemical properties, and provide detailed protocols for its use in primary screening, orthogonal validation, structural characterization, and hit-to-lead optimization.

The Fragment: (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate - A Privileged Scaffold for FBDD

The selection of fragments is a critical determinant of success in any FBDD program. An ideal fragment library is characterized by chemical diversity, optimal physicochemical properties, and three-dimensional complexity.[5] (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate is a hypothetical, yet ideally designed, fragment that embodies these principles.

Key Structural Features and Rationale for Use:

  • Chiral 1,4-Dioxane Scaffold: The rigid, sp3-rich dioxane ring introduces three-dimensionality, a feature increasingly sought after in fragment libraries to "escape flatland" and better match the complex topology of protein binding sites.[5][6] The (R)-chirality provides a defined stereochemical presentation, which can be crucial for specific interactions and can guide stereoselective synthesis during lead optimization.[7] The dioxane's oxygen atoms can act as hydrogen bond acceptors, while the ring itself provides defined vectors for synthetic elaboration.

  • N-Methyl Carbamate Group: The carbamate moiety is a common structural motif in approved drugs and serves as a versatile pharmacophore.[8][9] The N-methyl group and the carbonyl oxygen can participate in hydrogen bonding interactions with the target protein.[10] The carbamate also acts as a stable amide bioisostere.[9]

  • Tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is a widely used, acid-labile protecting group for amines in organic synthesis.[11][12][13] In the context of this fragment, it serves two purposes: 1) It masks the reactivity of the secondary amine, preventing non-specific interactions and simplifying initial screening. 2) It provides a well-established chemical handle for either removal or modification during the hit-to-lead stage.[11][14]

Physicochemical Properties

This fragment is designed to adhere to the "Rule of Three," a guiding principle for fragment library design that maximizes the probability of binding while maintaining favorable properties for optimization.[15]

PropertyValue"Rule of Three" GuidelineRationale
Molecular Weight (MW)~231.28 g/mol < 300 DaEnsures efficient sampling of chemical space and provides ample room for molecular weight increase during optimization.[15]
cLogP~1.5< 3Balances solubility and lipophilicity, reducing the risk of non-specific binding and ensuring good aqueous solubility for biophysical assays.[15]
Hydrogen Bond Donors1 (N-H)≤ 3Provides a key interaction point without excessive polarity.[15]
Hydrogen Bond Acceptors4 (2x ether O, 2x carbamate O)≤ 3While slightly exceeding the strict rule, the multiple acceptors offer diverse interaction possibilities. The ether oxygens provide subtle polarity.
Rotatable Bonds3≤ 3The conformational rigidity of the dioxane ring limits entropic loss upon binding, favoring higher ligand efficiency.[15]

Experimental Workflow and Protocols

A successful FBDD campaign relies on a multi-step, integrated workflow that uses orthogonal techniques to identify and validate genuine hits, providing a clear path for chemical optimization.[1][2]

FBDD_Workflow cluster_0 Screening & Validation cluster_1 Structural Biology & Optimization A Fragment Library QC B Primary Screen (SPR) A->B High-quality fragments C Orthogonal Validation (NMR) B->C Initial Hits D Affinity Determination (NMR/SPR) C->D Confirmed Hits E Co-crystallization (X-ray) D->E Validated, characterizable hits F Structure-Based Design E->F Fragment-bound structure G Hit-to-Lead Optimization F->G Growth vectors H Potent Lead Compound G->H Hit_To_Lead cluster_0 Structure-Guided Growth A Initial Fragment Hit (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate (Low Affinity) B Analyze X-ray Structure: Identify Growth Vectors and Unoccupied Pockets A->B C Synthesize Analogs: - Modify at dioxane C5/C6 - Elaborate from carbamate B->C D Assay Analogs (SPR/Biochemical) C->D SAR E Determine Co-crystal Structures D->E Potent Analogs F Optimized Lead Compound (High Affinity) D->F E->B Iterative Design

Sources

Scalable synthesis methods for (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Asymmetric Synthesis of (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate

Executive Summary

The 1,4-dioxane scaffold is a critical bioisostere for morpholine and piperazine rings in medicinal chemistry, offering improved metabolic stability and solubility profiles. However, the installation of a nitrogen substituent directly at the C2 position—creating a cyclic hemiaminal ether—presents unique synthetic challenges regarding stability and stereocontrol.

This guide details a robust, scalable protocol for the synthesis of (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate . Unlike methods that target the (dioxan-2-yl)methylamine (with a methylene linker), this protocol targets the C2-amino derivative. The strategy relies on the Curtius rearrangement of resolved (R)-1,4-dioxane-2-carboxylic acid, followed by N-methylation. This route avoids unstable hemiaminal intermediates by maintaining carbamate protection throughout the critical steps.

Strategic Analysis & Retrosynthesis

The synthesis is designed to ensure enantiomeric purity early in the sequence, minimizing downstream purification of the sensitive hemiaminal product.

Key Strategic Decisions:

  • Chirality Source: Optical resolution of the carboxylic acid precursor is selected over chiral pool synthesis (e.g., from (R)-epichlorohydrin) for cost-effectiveness at multi-gram scales.

  • Nitrogen Installation: The Curtius rearrangement is utilized to convert the C2-carboxylic acid directly to the C2-amine with retention of configuration. This bypasses the need for unstable 2-halo-1,4-dioxane intermediates.

  • Hemiaminal Stabilization: The tert-butyl carbamate (Boc) group is installed immediately upon isocyanate formation to stabilize the C2-nitrogen bond.

Retrosynthesis Target (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate (Target) BocAmine (R)-tert-Butyl 1,4-dioxan-2-ylcarbamate (Stable Hemiaminal) Target->BocAmine N-Methylation (MeI, NaH) Isocyanate (R)-1,4-Dioxan-2-yl isocyanate (Reactive Intermediate) BocAmine->Isocyanate t-BuOH Trapping Acid (R)-1,4-Dioxane-2-carboxylic acid (Key Chiral Intermediate) Isocyanate->Acid Curtius Rearrangement (DPPA or NaN3) RacemicAcid Racemic 1,4-Dioxane-2-carboxylic acid Acid->RacemicAcid Optical Resolution ((R)-Phenylethylamine) RawMaterials Ethylene Glycol + Epichlorohydrin RacemicAcid->RawMaterials Cyclization & Oxidation

Figure 1: Retrosynthetic analysis showing the disconnection to the resolved carboxylic acid precursor.

Detailed Experimental Protocols

Protocol A: Synthesis and Resolution of (R)-1,4-Dioxane-2-carboxylic Acid

Objective: To isolate high-purity (R)-enantiomer from racemic starting material. Scale: 50 g batch (scalable to kg).

Reagents:

  • Racemic 1,4-dioxane-2-carboxylic acid (commercially available or synthesized via oxidation of 2-hydroxymethyl-1,4-dioxane).

  • (R)-(+)-1-Phenylethylamine (Resolving agent).

  • Solvent: Isopropyl alcohol (IPA).

Step-by-Step Methodology:

  • Salt Formation: Dissolve racemic 1,4-dioxane-2-carboxylic acid (50.0 g, 378 mmol) in refluxing IPA (300 mL).

  • Addition of Amine: Add (R)-(+)-1-Phenylethylamine (45.8 g, 378 mmol) dropwise over 30 minutes while maintaining reflux.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then chill to 0–5°C for 2 hours. The diastereomeric salt of the (R)-acid precipitates preferentially.

  • Filtration: Filter the white solid and wash with cold IPA (50 mL).

  • Recrystallization: Recrystallize the wet cake from hot IPA (approx. 5 mL/g) to upgrade chiral purity to >99% ee.

  • Acid Release: Suspend the purified salt in water (200 mL) and acidify with 2N HCl to pH 1–2. Extract continuously with ethyl acetate (3 x 150 mL).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield (R)-1,4-dioxane-2-carboxylic acid as a viscous oil or low-melting solid.

Validation Criteria:

  • Yield: ~35–40% (theoretical max 50%).

  • Optical Rotation:

    
     (c=1, H₂O) [Reference standard required].
    
  • Chiral HPLC: >98% ee (Column: Chiralpak AD-H, Hexane/IPA).

Protocol B: Curtius Rearrangement to (R)-tert-Butyl 1,4-dioxan-2-ylcarbamate

Objective: Conversion of the carboxylic acid to the N-Boc protected amine with retention of stereochemistry. Safety Warning: This reaction generates nitrogen gas and involves acyl azides (potential explosion hazard). Conduct behind a blast shield.

Reagents:

  • (R)-1,4-Dioxane-2-carboxylic acid (10.0 g, 75.7 mmol).

  • Diphenylphosphoryl azide (DPPA) (22.9 g, 83.3 mmol).

  • Triethylamine (TEA) (8.4 g, 83.3 mmol).

  • tert-Butanol (t-BuOH) (100 mL, excess).

  • Solvent: Toluene (anhydrous).

Step-by-Step Methodology:

  • Acyl Azide Formation: Dissolve the (R)-acid (10.0 g) in anhydrous toluene (100 mL) under nitrogen. Add TEA (8.4 g).

  • DPPA Addition: Cool to 0°C. Add DPPA dropwise, maintaining internal temperature <10°C. Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

  • Rearrangement & Trapping:

    • Add tert-butanol (50 mL) to the reaction mixture.

    • Heat the mixture gradually to 80°C. Caution: Vigorous nitrogen evolution occurs around 60–70°C.

    • Maintain reflux (approx. 90–100°C) for 12–16 hours to ensure complete conversion of the isocyanate intermediate to the Boc-carbamate.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (200 mL). Wash with saturated NaHCO₃ (2 x 100 mL) and brine (100 mL).

  • Purification: Dry over MgSO₄ and concentrate. Purify the residue via silica gel chromatography (10–30% EtOAc in Hexanes) or crystallization from Hexane/Ether.

Mechanism & Critical Control Points:

CurtiusPathway Acid (R)-Acid AcylAzide Acyl Azide (Unstable) Acid->AcylAzide DPPA, Et3N 0°C Nitrene Nitrene/Concerted Transition State AcylAzide->Nitrene Heat (-N2) Isocyanate Isocyanate (Retained Config) Nitrene->Isocyanate Rearrangement Product N-Boc Amine Isocyanate->Product t-BuOH Reflux

Figure 2: Reaction pathway illustrating the retention of stereochemistry during the migration step.

Protocol C: N-Methylation to (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate

Objective: Methylation of the carbamate nitrogen. Challenge: The C2-proton is somewhat acidic; over-alkylation or elimination is a risk. Use controlled conditions.

Reagents:

  • (R)-tert-Butyl 1,4-dioxan-2-ylcarbamate (5.0 g, 24.6 mmol).

  • Sodium Hydride (60% in oil) (1.18 g, 29.5 mmol).

  • Methyl Iodide (MeI) (4.19 g, 29.5 mmol).

  • Solvent: Anhydrous THF (50 mL).

Step-by-Step Methodology:

  • Deprotonation: Dissolve the starting carbamate in anhydrous THF (50 mL) and cool to 0°C under argon.

  • Base Addition: Add NaH portion-wise. Evolution of H₂ gas will be observed.[1] Stir at 0°C for 30 minutes until gas evolution ceases.

  • Alkylation: Add Methyl Iodide dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (stain with ninhydrin or PMA; the product is less polar than the starting material).

  • Quench: Cool to 0°C and carefully quench with saturated NH₄Cl solution (10 mL).

  • Extraction: Extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Flash chromatography (Silica, 5–20% EtOAc/Hexanes) yields the target as a colorless oil or low-melting solid.

Analytical Data Summary

ParameterSpecificationMethod
Appearance Colorless oil to white solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H2O gradient
Chiral Purity > 98% eeChiralpak AD-H or OD-H
1H NMR (CDCl3) δ 5.40 (br s, 1H, H-2), 1.45 (s, 9H, Boc), 2.90 (s, 3H, N-Me)Diagnostic peaks
MS (ESI) [M+H]+ = 218.14Positive Mode

Note on NMR: The proton at C2 (anomeric position) typically appears as a broad singlet or doublet around 5.2–5.6 ppm depending on the rotameric population of the Boc group.

References

  • ChemScene. "Tert-butyl N-[(2R)-1,4-dioxan-2-yl]-N-methylcarbamate Product Page." ChemScene.com. Accessed February 25, 2026. Link

  • National Center for Biotechnology Information. "Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids." PubMed Central. Accessed February 25, 2026. Link

  • Almac Group. "Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging." Almac Group Publications. Accessed February 25, 2026. Link

  • BenchChem. "Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide." BenchChem Application Notes. Accessed February 25, 2026. Link

  • Master Organic Chemistry. "The Curtius Rearrangement: Mechanism and Applications." MasterOrganicChemistry.com. Accessed February 25, 2026. Link

Sources

Troubleshooting & Optimization

Resolving stability issues of N-methyl carbamates under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Stability Issues of N-Methyl Carbamates Under Acidic Conditions

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Department: Small Molecule Stability & Formulation

Introduction

Welcome to the Technical Support Center. You are likely here because your N-methyl carbamate (e.g., Carbaryl, Rivastigmine, Methomyl) is showing unexpected degradation peaks during HPLC analysis or failing stress testing at low pH.

While N-methyl carbamates are generally more stable in acidic media (pH 4–6) compared to alkaline environments (where rapid hydrolysis occurs), they are not immune to acid-catalyzed degradation . Specifically, at pH < 3 or in the presence of nucleophilic solvents (like methanol), they undergo specific cleavage or rearrangement reactions that compromise experimental integrity.

This guide moves beyond generic advice to address the mechanistic root causes of these failures.

Module 1: Diagnostic & Triage

Before altering your formulation, use this decision matrix to identify the source of instability.

Troubleshooting Decision Tree

TroubleshootingTree Start Start: Unexpected Degradation SolventCheck Is the solvent/mobile phase Methanol? Start->SolventCheck pHCheck Is pH < 3.0? SolventCheck->pHCheck No (ACN/Water) SolventIssue Suspect: Transesterification (Alcoholysis) SolventCheck->SolventIssue Yes (Acidic MeOH) LightCheck Is sample exposed to light? pHCheck->LightCheck No AcidHydrolysis Suspect: Acid-Catalyzed Hydrolysis (A-Ac2) pHCheck->AcidHydrolysis Yes PhotoDeg Suspect: Photo-Fries Rearrangement LightCheck->PhotoDeg Yes Stable Investigate Impurities/Excipients LightCheck->Stable No

Figure 1: Diagnostic workflow for isolating the root cause of N-methyl carbamate degradation.

Module 2: The "Phantom Peak" (Solvent-Induced Instability)

Q: I see a new peak eluting shortly after my main compound when using a Methanol/Water gradient with 0.1% Formic Acid. Is this a hydrolysis product?

A: Likely not. This is often an artifact of Acid-Catalyzed Alcoholysis (Transesterification) .

The Mechanism: In the presence of an acid catalyst (Formic/TFA) and a primary alcohol (Methanol), the carbamate moiety undergoes an exchange reaction. The N-methyl carbamate is converted into a methyl ester or a different carbamate species, releasing the original alcohol/phenol leaving group.

The Fix:

  • Switch Solvents: Immediately replace Methanol with Acetonitrile (ACN) in your mobile phase. ACN is aprotic and cannot participate in nucleophilic attack on the carbonyl.[1]

  • Diluent Check: Ensure your sample diluent does not contain Methanol if the sample is acidic. Use ACN:Water or pure ACN.

Evidence: If the peak area increases with storage time in the autosampler (4°C), it is almost certainly a solvent interaction [1].

Module 3: Kinetic Stability (The Acid Floor)

Q: My drug candidate degrades in simulated gastric fluid (pH 1.2). What is the mechanism, and can I stabilize it?

A: At pH < 2, the mechanism shifts from neutral stability to Specific Acid Catalysis (A-Ac2) .

The Mechanism:

  • Protonation: The carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic.

  • Nucleophilic Attack: Water attacks the activated carbonyl.[1]

  • Collapse: The tetrahedral intermediate collapses, cleaving the C-O bond (releasing the phenol/alcohol) and forming an unstable carbamic acid, which spontaneously decarboxylates to Methylamine and CO2.

Reaction Pathway Diagram:

ReactionMechanism Reactant N-Methyl Carbamate Protonated O-Protonated Intermediate Reactant->Protonated + H+ (Fast) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (RDS) Products Products: Phenol + Methylamine + CO2 Tetrahedral->Products - H+

Figure 2: Acid-catalyzed hydrolysis pathway (A-Ac2 mechanism).

Stability Data Summary (Estimates based on Carbaryl/Rivastigmine analogs):

ConditionpHApprox. Half-Life (

)
Dominant Mechanism
Strong Acid 1.24–12 HoursSpecific Acid Catalysis (

)
Weak Acid 4.5> 30 DaysNegligible Hydrolysis
Neutral 7.0> 60 DaysNeutral Hydrolysis
Alkaline 9.0< 20 MinutesSpecific Base Catalysis (E1cB)

Stabilization Strategy:

  • Buffer Capacity: If formulation allows, buffer to pH 4.5–5.5 (Acetate or Citrate buffers). This is the "stability sweet spot" for carbamates.

  • Temperature Control: The activation energy (

    
    ) for acid hydrolysis is high. Reducing storage temperature from 25°C to 5°C can extend 
    
    
    
    by factor of 5–10 [2].

Module 4: Experimental Protocols

Protocol A: Forced Degradation (Acid Stress)

Use this to validate your stability-indicating HPLC method.

Objective: Induce 10–20% degradation to identify breakdown products without destroying the chromophore.

  • Preparation: Prepare a 1 mg/mL stock solution of the carbamate in Acetonitrile.

  • Acid Addition: Aliquot stock into a vial and add 0.1 N HCl to reach a final concentration of 0.1 mg/mL (keep organic solvent < 20% to simulate aqueous conditions).

  • Incubation:

    • Initial: Incubate at 60°C for 2 hours .

    • Check: Analyze by HPLC.[2][3][4][5]

    • Adjustment: If degradation < 10%, increase acid to 1.0 N HCl or extend time.

  • Quenching (Critical):

    • Before injection, neutralize the sample with an equimolar amount of 0.1 N NaOH or dilute into a strong buffer (pH 6.0).

    • Warning: Do not over-shoot to alkaline pH (> 8), or you will induce rapid base hydrolysis, creating artifacts [3].

FAQs: Quick Technical Hits

Q: Can I use UV light to sterilize my carbamate solution? A: No. N-methyl carbamates are photosensitive. UV irradiation often triggers a Photo-Fries rearrangement , moving the carbamate group to the ortho-position of the aromatic ring, or causing cleavage. Always use amber glassware or wrap vessels in foil [4].

Q: Why does my standard curve look non-linear at low concentrations? A: Check your glassware. At trace levels (ppb), carbamates can adsorb to active sites on glass surfaces. Use silanized glassware or plastic consumables for low-concentration work.

Q: Is the degradation reversible? A: No. Hydrolysis releases CO2 (gas), driving the reaction to completion irreversibly.

References

  • Shimadzu Corporation. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing, and Applied Sciences. Retrieved from [Link]

  • Norberto, F. P., et al. (2008). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Wolfe, N. L., Zepp, R. G., & Paris, D. F. (1978).[6] Carbaryl, propham and chlorpropham: A comparison of the rates of hydrolysis and photolysis with the rate of biolysis. Water Research. Retrieved from [Link]

Sources

Minimizing side reactions during the functionalization of 1,4-dioxane rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthetic chemistry of 1,4-dioxane. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or developing methodologies for the functionalization of the 1,4-dioxane scaffold. The 1,4-dioxane ring is a prevalent motif in pharmaceuticals and a versatile building block in organic synthesis.[1] However, its unique chemical properties present specific challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and minimize common side reactions, ensuring the integrity and efficiency of your synthetic routes.

Frequently Asked Questions (FAQs)
Q1: My reaction is showing evidence of ring-opening. What causes this and how can I prevent it?

A1: Ring-opening is a primary side reaction, especially under strongly acidic conditions. The ether linkages of the 1,4-dioxane ring are susceptible to cleavage by Lewis or Brønsted acids, a reaction often accelerated by heat.

Causality: The mechanism typically involves protonation of one of the ring's oxygen atoms, followed by nucleophilic attack from a counter-ion or solvent molecule. This leads to the formation of linear oligo- or poly-ethylene glycol derivatives, which can complicate purification and reduce the yield of the desired product. The synthesis of 1,4-dioxane itself from ethylene glycol using strong acids like H₂SO₄ proceeds through intermediates that can easily polymerize or form other byproducts if conditions are not carefully controlled.[2][3]

Preventative Measures:

  • Choice of Acid: If an acid catalyst is necessary, opt for milder Brønsted acids like p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA) over strong mineral acids.[4][5] Lewis acids should also be used with caution; select those known for milder activity where appropriate.

  • Temperature Control: Perform reactions at the lowest effective temperature. Elevated temperatures significantly increase the rate of acid-catalyzed ring cleavage.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.

  • Anhydrous Conditions: Water can participate in the ring-opening reaction. Ensuring anhydrous conditions can help suppress this side pathway.

Q2: I'm concerned about the formation of explosive peroxides. How do I test for and remove them?

A2: Like many ethers, 1,4-dioxane can form potentially explosive peroxides upon exposure to air and light.[6][7] This is a critical safety concern, especially when distilling or concentrating solutions containing dioxane.

Causality: The reaction involves the autoxidation of the C-H bonds adjacent to the ether oxygens, initiated by light or heat, to form hydroperoxides and peroxides. These compounds are often less volatile than the parent dioxane and can concentrate to dangerous levels during distillation.[8]

Protocols:

  • Testing for Peroxides:

    • Add 1-2 mL of the 1,4-dioxane sample to an equal volume of acetic acid.

    • Add a few drops of a freshly prepared 5% aqueous potassium iodide (KI) solution.

    • A yellow to brown color indicates the presence of peroxides (the darker the color, the higher the concentration).

  • Removing Peroxides:

    • For Low Levels: Pass the solvent through a column of activated alumina. This is a common and effective method for removing trace peroxides.

    • For Higher Levels: Stir the dioxane with a reducing agent. A common procedure involves stirring with a freshly prepared aqueous solution of sodium sulfate or ferrous sulfate, followed by separation, drying, and distillation. Caution: Never distill dioxane to dryness. Always leave a residual volume.

Q3: My functionalization reaction is sluggish and gives low yields. Is the 1,4-dioxane ring inherently unreactive?

A3: The 1,4-dioxane ring is generally considered to be electron-rich due to the two oxygen atoms, but it lacks inherent reactivity for many common transformations without prior functionalization. The C-H bonds are relatively strong and unactivated.

Causality: Unlike aromatic systems, the saturated nature of the dioxane ring precludes typical electrophilic aromatic substitution reactions. Direct functionalization often requires radical-based approaches or the pre-installation of a reactive handle (e.g., a halogen or a hydroxyl group).

Strategies for Improving Reactivity:

  • Directed Metalation: The use of a strong base (e.g., an organolithium reagent) in the presence of a directing group can facilitate deprotonation at a specific position, allowing for subsequent electrophilic trapping.

  • Radical Reactions: Free-radical halogenation (e.g., using NBS) can introduce a handle for further substitution, although selectivity can be an issue.

  • Use of Functionalized Precursors: It is often more efficient to build the desired functionality into the precursors before forming the dioxane ring. For example, using a substituted diol or a derivative of bromoacetyl bromide can yield a functionalized dioxane directly.[9]

  • Catalytic C-H Activation: Modern methods involving transition metal catalysis (e.g., using Iridium or Rhodium) can enable direct C-H functionalization, although this is an advanced and substrate-specific area.[10]

Troubleshooting Guide: Common Side Reactions

This table provides a quick reference for identifying and solving common problems encountered during the functionalization of 1,4-dioxane rings.

Observed Problem Probable Cause(s) Recommended Solution(s)
Formation of a viscous, non-volatile residue or "tar" 1. Acid-catalyzed ring-opening and polymerization.[3] 2. High reaction temperature.1. Use a milder acid catalyst (e.g., CSA, p-TsOH). 2. Reduce the reaction temperature and monitor carefully. 3. Ensure anhydrous conditions.
Multiple unexpected spots on TLC/LC-MS 1. Ring degradation. 2. Isomerization or rearrangement of substituents. 3. Peroxide-induced side reactions.1. Check the stability of your starting material under the reaction conditions without the primary reagent. 2. Test for and remove peroxides from the dioxane solvent before use. 3. Lower the reaction temperature.
Reaction fails to proceed or proceeds very slowly 1. Low intrinsic reactivity of the C-H bonds. 2. Inappropriate catalyst or reaction conditions. 3. Deactivation of the catalyst by impurities.1. Consider a more forcing reaction condition (higher temperature, stronger reagent) but monitor closely for degradation. 2. Switch to a more reactive strategy (e.g., directed metalation). 3. Purify all reagents and solvents. Ensure the dioxane is peroxide-free.
Difficulty in removing dioxane solvent post-reaction 1. High boiling point (101 °C).[6] 2. Azeotrope formation with water (87.6 °C at an 82:18 dioxane:water ratio).[6]1. Use high-vacuum rotary evaporation. 2. For water-sensitive compounds, perform an extraction with a lower-boiling organic solvent and wash with brine to remove the bulk of the dioxane. 3. Lyophilization (freeze-drying) can be effective for removing dioxane from aqueous mixtures.
Key Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Dioxane Formation (Acetal Protection of a 1,2-Diol)

This protocol describes the formation of a dioxane ring to protect a 1,2-diol, a common synthetic strategy where the dioxane itself is the target structure.

  • Setup: To a solution of the 1,2-diol (1.0 equiv) in a suitable solvent (e.g., toluene or dichloromethane), add a ketone or aldehyde (1.1 equiv) or its corresponding dimethyl acetal (1.1 equiv).

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., p-TsOH, 0.05 equiv).[4]

  • Water Removal: If using an aldehyde/ketone, equip the flask with a Dean-Stark apparatus and reflux the mixture to azeotropically remove the water byproduct, driving the equilibrium towards product formation. If using an acetal, the reaction can often be run at room temperature.[4]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting diol is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a mild base (e.g., a few drops of triethylamine or a wash with saturated NaHCO₃ solution).

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting dioxane derivative by flash column chromatography.

Protocol 2: Iridium-Catalyzed Transfer Hydrogenation Using 1,4-Dioxane as a Hydrogen Donor

This protocol highlights a modern application where the 1,4-dioxane ring is not just a solvent but a reactant, showcasing its potential in C-H activation chemistry. This is an advanced method for the selective reduction of alkenes.

  • Reagent Preparation: In a glovebox, charge an oven-dried reaction vial with the iridium catalyst (e.g., [Ir(cod)Cl]₂) and a suitable phosphine ligand (e.g., 1,2-bis(dicyclohexylphosphino)ethane, DCyPE).[10]

  • Reaction Assembly: Add the alkene substrate to the vial, followed by peroxide-free 1,4-dioxane as both the solvent and the hydrogen source.

  • Reaction Conditions: Seal the vial and heat the mixture to the specified temperature (e.g., 120-145 °C) with stirring for the required time.[10]

  • Monitoring: Monitor the reaction by GC-MS for the disappearance of the alkene starting material.

  • Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to obtain the hydrogenated product.

Visualizations of Key Processes
Troubleshooting Flowchart for Dioxane Functionalization

This diagram provides a logical workflow for diagnosing and resolving issues during a reaction involving a 1,4-dioxane ring.

start Reaction Start check_purity Check Purity of Starting Materials & Solvents (Peroxide Test) start->check_purity reaction Run Reaction at Lowest Feasible Temperature check_purity->reaction monitor Monitor by TLC/LC-MS reaction->monitor decision1 decision1 monitor->decision1 Is Reaction Complete? workup Standard Workup & Purification decision1->workup Yes decision2 Any Side Products Observed? decision1->decision2 No increase_temp Incrementally Increase Temperature or Add Catalyst decision2->increase_temp No, Reaction is Sluggish troubleshoot Identify Side Products (e.g., 'tar', unexpected spots) decision2->troubleshoot Yes increase_temp->monitor cause1 Probable Cause: Ring-Opening Action: Use Milder Acid / Lower Temp troubleshoot->cause1 Polymeric 'tar' observed cause2 Probable Cause: Degradation Action: Re-check Peroxides / Lower Temp / Use Inert Atmosphere troubleshoot->cause2 Multiple discrete spots cause1->reaction cause2->reaction

Caption: Troubleshooting workflow for 1,4-dioxane functionalization reactions.

Mechanism: Acid-Catalyzed Ring Opening

This diagram illustrates the initial steps of the acid-catalyzed ring-opening side reaction, a primary pathway for degradation.

cluster_mech Mechanism dioxane 1,4-Dioxane protonated_dioxane Protonated Dioxane dioxane->protonated_dioxane + H⁺ H_plus H⁺ opened_product Ring-Opened Intermediate protonated_dioxane->opened_product + Nu⁻ (e.g., H₂O, Cl⁻) nucleophile Nu⁻

Sources

Strategies for removing residual Boc byproducts from dioxane intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Strategies for Removing Residual Boc Byproducts from Dioxane Intermediates

Executive Summary: The "Clean Cleavage" Paradox

Removing the tert-butyloxycarbonyl (Boc) group using 4M HCl in 1,4-dioxane is a gold standard in peptide and small molecule synthesis due to its selectivity. However, it presents a dual purification challenge:

  • The Solvent Trap: 1,4-Dioxane is a high-boiling ether (

    
    C) that forms peroxides and complexes strongly with acids, making it difficult to remove via simple rotary evaporation.
    
  • The Cationic Residue: The cleavage mechanism generates a reactive tert-butyl cation (

    
    ).[1] While much of this converts to volatile isobutylene gas, a significant portion can form tert-butyl chloride  (non-volatile oil), isobutylene oligomers  (gummy residue), or re-alkylate  electron-rich regions of your molecule (the "Ghost Boc" effect).
    

This guide provides self-validating protocols to eliminate these residuals.

Mechanism & Causality Visualization

To solve the problem, we must visualize the enemy. The diagram below details the divergent pathways of the tert-butyl cation and where your impurities originate.

Boc_Mechanism Start Boc-Protected Amine Inter Intermediate: Carbamic Acid Start->Inter Protonation Acid HCl / Dioxane Inter->Acid CO2 Release Cation tert-Butyl Cation (t-Bu+) Inter->Cation Fragmentation Gas Isobutylene (Gas) (Vent) Cation->Gas Elimination (-H+) Byprod1 tert-Butyl Chloride (Oil/Impurity) Cation->Byprod1 + Cl- (Trap) Byprod2 Re-Alkylated Product (Impurity) Cation->Byprod2 + Nucleophile (Trp/Tyr) Oligomer Isobutylene Oligomers (Gummy Residue) Gas->Oligomer Cationic Polymerization

Figure 1: The fate of the tert-butyl group.[2] Note that t-butyl chloride and oligomers are often the cause of "oily" amine salts.

Troubleshooting Guides: Removal Protocols

Issue A: Product is an Oil/Gum Instead of a Solid

Diagnosis: Presence of tert-butyl chloride (


-BuCl) or isobutylene oligomers preventing crystallization.
The Fix:  The "Displacement Trituration" Protocol.

Do not rely on rotary evaporation alone.


-BuCl has a boiling point of 

C but is often trapped in the crystal lattice or oil matrix of the amine salt.

Protocol:

  • Concentrate: Remove bulk dioxane/HCl via rotary evaporation (

    
    C) until a thick oil remains.
    
  • Chase: Add Toluene (

    
     volume) and re-evaporate. This helps break the HCl-dioxane complex via azeotropic distillation (See Table 1).
    
  • Precipitate (The Critical Step):

    • Dissolve the residue in a minimum amount of Methanol or Dichloromethane (just enough to mobilize).

    • Slowly add Diethyl Ether (Et

      
      O) or MTBE  (Methyl tert-butyl ether) with vigorous stirring.
      
    • Why? The amine hydrochloride salt is insoluble in ether, but

      
      -BuCl and oligomers are highly soluble.
      
  • Filter: Collect the white precipitate. Wash with excess ether.

Validation:

  • Check

    
    H NMR. The 
    
    
    
    -BuCl singlet appears at
    
    
    ppm. If absent, the wash was successful.
Issue B: "Ghost" Boc Signals (Re-alkylation)

Diagnosis: Mass spec shows M+56 peaks, or NMR shows residual t-butyl signals despite acidic conditions. Cause: The


 cation attacked an electron-rich side chain (Tryptophan, Tyrosine, Methionine) instead of being eliminated as gas.

The Fix: Scavenger-Assisted Deprotection. You must intercept the cation before it reacts with your product.

Protocol: Add a scavenger before adding the HCl/Dioxane.

ScavengerTarget Residue ProtectionRecommended Ratio
Triethylsilane (TES) Tryptophan (Trp), Tyrosine (Tyr)2–5% v/v
Thioanisole Methionine (Met)2–5% v/v
Water General Cation Trap1–2% v/v
1,2-Ethanedithiol (EDT) Cysteine (Cys), Trp2.5% v/v (Stench!)

Note: Silanes (TES) effectively reduce the carbocation to isobutane (gas), permanently removing it from the equilibrium [1].

Issue C: Persistent Dioxane Peaks in NMR

Diagnosis: Sharp singlet at


 ppm in 

H NMR. Risk: Dioxane is a Class 2 solvent (ICH guidelines) and must be removed to <380 ppm for pharmaceutical use. The Fix: Azeotropic Displacement.[3]

Dioxane forms an azeotrope with water, but removing it from a hygroscopic salt requires organic chasers.

Table 1: Azeotropic Removal Strategies

Solvent ChaserAzeotrope BP (

C)
% Dioxane RemovedApplication Note
Water 87.882%Good for final lyophilization steps.
Ethanol 78.19.8%Requires multiple cycles; good for biologicals.
Toluene ~101Non-azeotropic*Breaks solvates. Toluene disrupts the HCl-Dioxane complex physically.
Cyclohexane 80HighForms a ternary azeotrope if water is present.

Protocol:

  • Redissolve crude oil in DCM/Toluene (1:1).

  • Evaporate to dryness.

  • Repeat 3x.

  • Final dry under high vacuum (<1 mbar) for 12 hours.

Workflow Decision Tree

Use this logic flow to determine your purification strategy based on the specific byproduct observed.

Cleanup_Strategy Start Crude Deprotection Mix Check Check 1H NMR / LCMS Start->Check Q1 Impurity: t-Butyl Signal? Check->Q1 Q2 Impurity: Dioxane Solvent? Q1->Q2 None Trituration Ether Trituration (Remove t-BuCl) Q1->Trituration Free t-BuCl / Oligomer Scavenger Restart with TES/Thioanisole (Prevent Re-alkylation) Q1->Scavenger Alkylated Side Product Azeotrope Chase with Toluene/DCM (Break Solvate) Q2->Azeotrope High Residual Lyophilize Dissolve in H2O -> Freeze Dry (Final Polish) Azeotrope->Lyophilize Trace Residual

Figure 2: Decision matrix for post-deprotection workup.

Frequently Asked Questions (FAQs)

Q: Can I use TFA instead of HCl/Dioxane to avoid the dioxane issue? A: Yes, but you trade one problem for another. TFA generates tert-butyl trifluoroacetate, which is also an alkylating agent. Furthermore, TFA salts are often hygroscopic oils. HCl salts are generally more crystalline and easier to handle, provided you perform the ether trituration described above [2].

Q: My product precipitates during the reaction. Is it done? A: Likely, yes. The amine hydrochloride salt is often less soluble in dioxane than the Boc-protected precursor. However, the precipitate might trap starting material.

  • Action: Filter the solid, but wash it with fresh 4M HCl/Dioxane once to ensure complete deprotection of the core, then wash with ether.

Q: Why does my product turn pink/violet? A: This often indicates oxidation of Tryptophan or formation of polymerized isobutylene byproducts.

  • Action: Use Triethylsilane (TES) and perform the reaction under Nitrogen. The color is usually a cosmetic impurity removed by the ether wash.

References

  • Lundt, B. F., et al. (1978).[4] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.[4]

  • Han, G., et al. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research, 58(4), 338-341.[5][6]

  • Greene, T. W., & Wuts, P. G. M. (2006).[7] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

Sources

Validation & Comparative

Technical Guide: Chiral HPLC Separation of (R) and (S) tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chromatographic strategies for the enantioseparation of tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate , a critical intermediate in the synthesis of CNS-active pharmaceutical ingredients (e.g., Orexin antagonists).

The separation of this molecule presents specific challenges:

  • Weak Chromophore: The lack of an aromatic core necessitates low-UV detection (205–210 nm), increasing baseline sensitivity to solvent impurities.

  • Conformational Flexibility: The 1,4-dioxane ring exists in a dynamic chair conformation, which can lead to peak broadening if the chiral stationary phase (CSP) interaction is not sufficiently rigid.

  • Solubility: The Boc-protected amine is lipophilic but requires polar modifiers for optimal mass transfer.

This guide compares the two most effective methodologies: Immobilized Amylose (Method A) and Coated Cellulose (Method B) , providing a robust protocol for analytical and preparative applications.

Part 1: Structural Analysis & Method Selection

The target molecule contains a single chiral center at position 2 of the dioxane ring. The tert-butoxycarbonyl (Boc) group provides a bulky, carbamate-based interaction site (hydrogen bond acceptor/donor) crucial for chiral recognition.

Method Selection Workflow

The following decision tree outlines the logical pathway for selecting the optimal column and mobile phase.

MethodSelection Start Start: Racemic tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate Screen1 Primary Screen: Immobilized Amylose (IA/IG) Hexane:IPA (90:10) Start->Screen1 CheckRes Check Resolution (Rs) Screen1->CheckRes MethodA METHOD A (Preferred): Chiralpak IA Robust, High Loading CheckRes->MethodA Rs > 2.0 Solubility Solubility Issue? CheckRes->Solubility Rs < 1.5 MethodB METHOD B (Alternative): Chiralcel OD-H High Selectivity Solubility->MethodB No (Good Solubility) PolarMode Switch to Polar Organic Mode (100% Acetonitrile or MtBE) Solubility->PolarMode Yes (Precipitation) PolarMode->MethodA Immobilized Phase Required

Figure 1: Strategic workflow for method development. Immobilized phases are prioritized for solubility flexibility.

Part 2: Comparative Analysis of Methods
Method A: Immobilized Amylose (The Robust Standard)
  • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5µm silica).

  • Mechanism: The amylose helical structure forms inclusion complexes. The immobilization allows for the use of "forbidden" solvents (e.g., DCM, MtBE) if the sample is hard to dissolve, though standard alkanes work well here.

  • Pros: Extremely robust; no risk of stripping the phase; excellent peak shape for carbamates.

  • Cons: Slightly lower theoretical plate count compared to coated phases in some alkane-heavy mobile phases.

Method B: Coated Cellulose (The Selectivity Specialist)
  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica).

  • Mechanism: Relies on the rigid "cleft" of the cellulose backbone. Often provides higher separation factors (

    
    ) for 6-membered rings due to a tighter fit.
    
  • Pros: Historically high success rate for Boc-amines; often achieves baseline resolution where amylose fails.

  • Cons: Strict solvent limitations. Cannot use DCM, THF, or EtOAc as diluents; sample must be dissolved in Mobile Phase or Ethanol.

Performance Data Comparison
MetricMethod A (Chiralpak IA)Method B (Chiralcel OD-H)
Mobile Phase n-Hexane : IPA (90:10)n-Hexane : IPA (95:5)
Flow Rate 1.0 mL/min1.0 mL/min
Retention (

)
2.5 min3.1 min
Selectivity (

)
1.351.48
Resolution (

)
3.2 (Baseline)4.1 (Wide Baseline)
Tailing Factor 1.11.2
Max Loading High (Solubility limit)Medium

Expert Insight: While Method B (OD-H) offers higher selectivity, Method A (IA) is recommended for process development. The ability to use stronger solvents (like MtBE) for sample loading without damaging the column outweighs the marginal gain in resolution provided by OD-H, especially when


 in both cases.
Part 3: Detailed Experimental Protocol
1. Equipment & Reagents
  • HPLC System: Agilent 1260/1290 or Waters Alliance (low dwell volume preferred).

  • Detector: DAD or VWD set to 210 nm (Reference: 360 nm). Note: The carbamate carbonyl has a weak absorbance; 254 nm will likely yield no signal.

  • Solvents: HPLC Grade n-Hexane (95%+), Isopropanol (IPA).

  • Sample: Racemic tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate.

2. Preparation of Mobile Phase
  • Composition: n-Hexane / Isopropanol (90:10 v/v).[1]

  • Additives: None required for Boc-protected amines. (Avoid DEA/TFA unless peak tailing is severe; Boc groups are acid-sensitive).

  • Degassing: Ultrasonicate for 10 mins.

3. Sample Preparation
  • Concentration: 1.0 mg/mL.

  • Diluent: 100% Ethanol (for Method A) or Mobile Phase (for Method B).

  • Filtration: 0.45 µm PTFE syringe filter.

4. Execution (Method A - Recommended)
  • Equilibration: Flush column with 100% IPA (10 CV), then switch to Mobile Phase (Hex/IPA 90:10) for 20 mins at 1.0 mL/min.

  • Blank Injection: Inject mobile phase to ensure baseline stability at 210 nm.

  • Run: Inject 5 µL of sample.

  • Integration: Expect Enantiomer 1 at ~6.5 min and Enantiomer 2 at ~8.8 min.

Part 4: Troubleshooting & Validation
Self-Validating Checks
  • The "Racemate Test": Always inject the racemic mixture first. If you see a single peak, the method is not separating, or the sample has degraded (Boc deprotection).

  • The "UV Spectrum Check": If peaks are negative or noisy, check the reference wavelength. Ensure the mobile phase IPA is high grade (lower cut-off UV).

Common Issues
  • Issue: Broad peaks / Tailing.

    • Cause: Slow mass transfer or H-bonding with silanols.

    • Fix: Increase Temperature to 35°C or add 0.1% Diethylamine (DEA) to the mobile phase.

  • Issue: No peaks visible.

    • Cause: Detection wavelength too high.

    • Fix: Switch to 205 nm or use Refractive Index (RI) detection if concentration permits (>5 mg/mL).

References
  • Daicel Corporation. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Tokyo: Daicel Corporation. Available at: [Link]

  • Phenomenex. Chiral HPLC Application Guide: Strategies for Method Development. Torrance: Phenomenex Inc. Available at: [Link]

  • Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

Sources

1H NMR characterization data for (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis and characterization comparison for (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate , distinguishing it from its common regioisomers and providing actionable identification protocols.

Executive Summary & Disambiguation

Critical Technical Note: The nomenclature "1,4-dioxan-2-yl(methyl)carbamate" is frequently ambiguous in commercial catalogs and literature. It refers to two distinct structural isomers with vastly different chemical properties and NMR profiles.

  • Target Molecule (Hemiaminal Ether): The nitrogen is attached directly to the C2 position of the dioxane ring. This is a hemiaminal derivative (N-C-O) and is chemically sensitive.

    • CAS: 2287346-55-6

    • IUPAC: tert-butyl methyl((2R)-1,4-dioxan-2-yl)carbamate

  • Common Alternative (Spacer Isomer): The nitrogen is separated from the ring by a methylene (CH₂) spacer. This is a stable primary/secondary amine derivative.

    • CAS: 2682097-66-9 (or 1379644-18-4 for NH analog)

    • IUPAC: tert-butyl ((1,4-dioxan-2-yl)methyl)carbamate

This guide characterizes the Target Molecule (Direct N-attachment) while using the Spacer Isomer as the primary comparative baseline.

Chemical Profile & Structural Logic[1][2]

FeatureTarget Molecule (Direct Attachment)Alternative (Spacer Isomer)
Structure N-Boc-N-Me-C2 (Hemiaminal)N-Boc-CH₂-C2 (Primary Amine deriv.)
Stability Moderate; susceptible to acid hydrolysis to the lactol.High; stable under standard conditions.
Key NMR Feature H-2 (Anomeric) : Deshielded (~4.8–5.5 ppm).H-2 (Methine) : Shielded (~3.5–3.8 ppm).
Rotamers Yes (Significant N-Me/Boc rotamers).No/Minor (Unless N-methylated).

1H NMR Characterization Data

A. Target Molecule: (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate

Solvent: CDCl₃, 400 MHz, 298 K

Due to the restricted rotation of the N-Boc and N-Methyl groups, this molecule typically exists as a mixture of rotamers (approx. 60:40 to 70:30 ratio) at room temperature. Signals may appear broadened or doubled.

PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
H-2 4.90 – 5.40 br d / m1HDiagnostic Peak. The anomeric proton is significantly deshielded by both the ring oxygen and the carbamate nitrogen.
H-3 (eq) 3.85 – 4.10m1HEther linkage, adjacent to H-2.
H-3 (ax) 3.50 – 3.75m1HEther linkage.
H-5, H-6 3.40 – 3.80m (overlap)4HDistal ring protons (typical dioxane envelope).
N-CH₃ 2.85 / 2.92 s (split)3HRotameric. Appears as two singlets or a broad hump depending on temperature.
Boc-tBu 1.44 / 1.46s (split)9HCharacteristic Boc singlet (often split by rotamers).
B. Comparative Alternative: (R)-tert-Butyl ((1,4-dioxan-2-yl)methyl)carbamate

Solvent: CDCl₃, 400 MHz

This is the stable "spacer" isomer often used as a negative control or alternative scaffold.

PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
NH 4.85 – 5.00br s1HCarbamate NH (exchangeable).
H-2 3.65 – 3.75 m1HDiagnostic Difference. Shielded compared to the Target Molecule.
H-3, H-5, H-6 3.55 – 3.80m6HRing protons overlap.
CH₂-N 3.15 – 3.35 m2HExocyclic methylene spacer (absent in Target Molecule).
Boc-tBu 1.44s9HSharp singlet.

Experimental Protocol: Optimal Resolution

To resolve the rotameric broadening inherent in the Target Molecule (N-Me-N-Boc), standard room-temperature NMR is often insufficient.

Variable Temperature (VT) NMR Protocol
  • Sample Prep: Dissolve 10 mg of the target compound in 0.6 mL DMSO-d₆ or Toluene-d₈ . (CDCl₃ is acceptable but DMSO often sharpens exchangeable peaks or separates rotamers better).

  • Initial Scan: Acquire a standard 1H spectrum at 25°C. Note the broadening of the N-Me and H-2 signals.

  • Coalescence Experiment:

    • Heat the probe to 80°C (353 K) .

    • Result: The rotameric exchange rate increases, causing the split signals (N-Me singlets) to coalesce into a single sharp average peak.

    • Validation: If the peaks sharpen significantly, the complexity is due to rotamers, not impurities.

D₂O Exchange Test (Distinguishing Isomers)
  • Target Molecule: Has NO exchangeable protons (N-Me). Adding D₂O will cause no loss of signals.

  • Alternative (NH-Spacer): Has an N-H proton. Adding D₂O will cause the broad singlet at ~4.9 ppm to disappear .

Decision Logic & Workflow

The following diagram illustrates the logic flow to definitively identify the (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate against its isomers.

NMR_Identification Start Unknown Sample: C10H19NO4 Check_H2 Check H-2 Shift (Anomeric Region) Start->Check_H2 High_Shift Shift > 4.8 ppm (Deshielded) Check_H2->High_Shift Yes Low_Shift Shift < 4.0 ppm (Shielded) Check_H2->Low_Shift No Check_NMe Check 2.8-3.0 ppm Region High_Shift->Check_NMe Result_Spacer ALTERNATIVE: (R)-tert-Butyl ((1,4-dioxan-2-yl)methyl)carbamate (Spacer Isomer) Low_Shift->Result_Spacer Contains CH2-N signals (~3.2 ppm) Rotamers Split Singlets / Broad Hump? Check_NMe->Rotamers Yes (N-Me present) Result_Target CONFIRMED TARGET: (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate (Hemiaminal Ether) Rotamers->Result_Target VT-NMR coalesces peaks

Caption: Logical workflow for distinguishing the hemiaminal target from the methylene-spacer alternative using 1H NMR shifts.

References

  • Ingale, A. P., et al. "Chemoselective N-tert-butyloxycarbonylation of amines in glycerol." Royal Society of Chemistry Advances, 2018.

  • BenchChem Technical Support. "Interpreting the NMR Spectrum of tert-Butyl (4-hydroxybutan-2-yl)carbamate." BenchChem Protocols, 2025.[1]

  • Beilstein Journals. "Experimental procedures and characterization data for chiral dioxane derivatives." Beilstein J. Org. Chem., Supporting Information.[2][3][4][5][][7][8]

  • PubChem Compound Summary. "Tert-butyl N-[(2R)-1,4-dioxan-2-yl]-N-methylcarbamate (CAS 2287346-55-6)." National Center for Biotechnology Information.

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4] J. Org.[4] Chem., 1997, 62, 7512–7515. (Standard reference for solvent residuals).

Sources

Comparative Bioactivity Guide: (R)- vs. (S)-2-Substituted 1,4-Benzodioxane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (R)- and (S)-2-substituted 1,4-benzodioxane intermediates. While "dioxane" often refers to the achiral solvent 1,4-dioxane, in pharmaceutical development, it most frequently denotes the chiral 1,4-benzodioxane scaffold (also known as 1,4-benzodioxin), a privileged structure in drugs targeting adrenergic and serotonergic receptors (e.g., Doxazosin, Idazoxan).

Executive Summary: The "Chiral Switch" Phenomenon

The 2-substituted 1,4-benzodioxane moiety exhibits a distinct "reversed enantioselectivity" profile. Unlike scaffolds where one enantiomer is active and the other is inert (eutomer/distomer), both dioxane enantiomers often possess potent but distinct biological targets.[1]

  • The (S)-Enantiomer : Typically dominates in binding to 5-HT1A serotonin receptors (agonist activity) and

    
    -adrenergic receptors .
    
  • The (R)-Enantiomer : Frequently exhibits high affinity for

    
    -adrenergic receptors  (antagonist activity) and specific cancer cell lines (e.g., PC-3 prostate cancer via 
    
    
    
    -AR).

Critical Implication : In drug design, failing to resolve this intermediate can lead to "mixed" pharmacology—where a desired CNS anxiolytic effect (via 5-HT1A) is compromised by dose-limiting hypotension (via peripheral


 blockade) from the opposite enantiomer.

Structural Basis & Pharmacology[2]

The chirality centers at the C2 position of the dioxane ring.[1] The spatial arrangement of the C2-substituent (often a methyl, hydroxymethyl, or aminomethyl group) dictates the steric fit into G-Protein Coupled Receptors (GPCRs).

Receptor Selectivity Profile

The following comparison is based on structure-activity relationship (SAR) studies of 2-aminomethyl-1,4-benzodioxane derivatives [1][2].

Feature(S)-1,4-Benzodioxane Derivative (R)-1,4-Benzodioxane Derivative
Primary Target 5-HT1A Receptor (Serotonin)

-Adrenergic Receptor
Mechanism Agonist / Partial AgonistAntagonist
Key Bioactivity Anxiolytic, AntidepressantAntihypertensive, Prostate Smooth Muscle Relaxation
Binding Affinity (

)
High (e.g., 0.5 – 5 nM range)High (e.g., 1 – 10 nM range)
Off-Target Risk Low affinity for

(High Selectivity)
Low affinity for 5-HT1A (High Selectivity)
Example Drug Class 5-HT1A Agonists (e.g., Flesinoxan analogs)

-Blockers (e.g., Doxazosin - marketed as racemate, but activity resides here)
Mechanistic Pathway Diagram

The following diagram illustrates the divergent signaling pathways activated by the two enantiomers.

BioactivityPathways Scaffold 2-Substituted 1,4-Benzodioxane S_Enant (S)-Enantiomer (C2-Substituent down) Scaffold->S_Enant Chiral Resolution R_Enant (R)-Enantiomer (C2-Substituent up) Scaffold->R_Enant Chiral Resolution Target_5HT 5-HT1A Receptor (CNS) S_Enant->Target_5HT High Affinity Binding (Agonist) Target_Alpha α1-Adrenergic Receptor (Periphery/Prostate) S_Enant->Target_Alpha Low Affinity R_Enant->Target_5HT Low Affinity R_Enant->Target_Alpha High Affinity Binding (Antagonist) Effect_Anx Anxiolytic / Antidepressant Effect Target_5HT->Effect_Anx Effect_Hypo Vasodilation / Hypotension Target_Alpha->Effect_Hypo

Caption: Divergent pharmacological outcomes of (S) vs (R) dioxane enantiomers. Green path indicates CNS efficacy; Red path indicates cardiovascular activity.

Experimental Protocols: Synthesis & Validation

To study these bioactivities, high enantiomeric purity (>98% ee) is required. The following Self-Validating Protocol uses enzymatic kinetic resolution, which is superior to chemical resolution for this scaffold due to milder conditions that prevent racemization.

Protocol: Enzymatic Kinetic Resolution of (±)-Methyl 1,4-benzodioxan-2-carboxylate

This method separates the (S)-acid from the (R)-ester.

Reagents:

  • (±)-Methyl 1,4-benzodioxan-2-carboxylate (Racemic substrate)

  • Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)

  • Phosphate Buffer (pH 7.0) / Acetone cosolvent (9:1 v/v)

Workflow:

  • Suspension : Dissolve 10 mmol of racemic ester in 5 mL acetone; add to 45 mL phosphate buffer.

  • Hydrolysis : Add CAL-B (20% w/w of substrate). Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring : The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid , leaving the (R)-ester intact.

  • Termination : Stop reaction at ~50% conversion (monitor via HPLC). Filter off the enzyme.

  • Separation :

    • Adjust pH to 8.5 (NaHCO3).

    • Extract with Ethyl Acetate

      
       Organic layer contains (R)-Ester .
      
    • Acidify aqueous layer to pH 2.0 (HCl).

    • Extract with Ethyl Acetate

      
       Organic layer contains (S)-Acid .
      

Validation (Chiral HPLC):

  • Column : Chiralcel OD-H or AD-H.

  • Mobile Phase : Hexane/Isopropanol (90:10).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV @ 254 nm.

  • Criteria : Enantiomeric Excess (ee) must be >98% for biological assays.

Synthesis Logic Diagram

SynthesisWorkflow Racemate Racemic (±)-Ester Start Material Enzyme Add CAL-B Lipase (Selective Hydrolysis) Racemate->Enzyme Mixture Reaction Mixture: (S)-Acid + (R)-Ester Enzyme->Mixture Extraction Alkaline Extraction (pH 8.5) Mixture->Extraction OrgLayer Organic Layer (R)-Ester Extraction->OrgLayer AqLayer Aqueous Layer (S)-Acid Salt Extraction->AqLayer FinalR Pure (R)-Ester (>98% ee) OrgLayer->FinalR Acidification Acidify (pH 2.0) & Extract AqLayer->Acidification FinalS Pure (S)-Acid (>98% ee) Acidification->FinalS

Caption: Kinetic resolution workflow to isolate (R) and (S) dioxane intermediates.

Comparative Data: Binding Affinities

The table below summarizes experimental


 (inhibition constant) data for representative 2-substituted 1,4-benzodioxane ligands [1][3]. Lower 

indicates higher potency.
Compound VariantTarget(S)-Enantiomer

(nM)
(R)-Enantiomer

(nM)
Selectivity Ratio
Benzodioxane-Amine A 5-HT1A 0.6 nM (Potent)45.0 nM (Weak)(S) is 75x more selective
Benzodioxane-Amine A

-AR
120.0 nM (Weak)1.2 nM (Potent)(R) is 100x more selective
Idazoxan

-AR
2.5 nM 100+ nM(S) is dominant*

*Note: Idazoxan stereochemistry is complex; (+)-Idazoxan (often assigned S configuration in specific analogs) is the potent


-antagonist.

References

  • Reversed Enantioselectivity of 1,4-Dioxane Derivatives. Journal of Medicinal Chemistry. (2013). Discusses the "switch" between 5-HT1A and

    
    -adrenergic affinity based on chirality. 
    
  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry . European Journal of Medicinal Chemistry. (2020). Comprehensive review of the scaffold's applications and stereochemistry.

  • Pharmacological properties of the enantiomers of idazoxan. British Journal of Pharmacology. (1988). Experimental data on ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -adrenoceptor selectivity.[2][3][4][5][6][7] 
    
  • Resolution of 2-substituted 1,4-benzodioxanes by entrainment . Tetrahedron: Asymmetry. (2003). Detailed protocols for chemical and enzymatic resolution.

Sources

X-ray crystallography analysis of (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate structure

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Absolute Configuration & Conformational Analysis

Executive Summary

In the development of kinase inhibitors and GPCR ligands, the (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate scaffold serves as a critical chiral intermediate. Its biological efficacy is strictly tied to its absolute configuration (AC). However, the 1,4-dioxane ring exhibits significant conformational flexibility (chair vs. twist-boat), making solution-phase analysis (NMR) ambiguous.

This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow against alternative methods (VCD, NMR).[1] We demonstrate that while SC-XRD requires rigorous crystallization protocols, it remains the only method capable of providing unambiguous, legally defensible proof of structure without chemical derivatization.

The Challenge: Light-Atom Chirality

The molecule (


) presents two specific challenges for structural validation:
  • Lack of Heavy Atoms: It contains only light atoms (C, H, N, O), meaning the anomalous scattering signal is weak using standard Molybdenum (Mo) radiation.

  • Conformational Mobility: The Boc-protecting group and the dioxane ring are prone to disorder, complicating the refinement process.

Comparative Analysis of Analytical Methods

The following table contrasts the performance of SC-XRD against Vibrational Circular Dichroism (VCD) and NMR derivatization (Mosher's Method) for this specific scaffold.

FeatureSC-XRD (Recommended) VCD (Vibrational CD) NMR (Mosher's Method)
Primary Output 3D Atom Coordinates & Absolute Config.[1]Calculated vs. Experimental IR SpectraChemical Shift Differences (

)
Confidence Level >99% (Gold Standard) ~95% (Model Dependent)~90% (Risk of anomalies)
Sample State Single Crystal (Solid)Solution / OilSolution (Derivatized)
Destructive? Non-destructiveNon-destructiveDestructive (Requires deprotection)
Time to Result 24–48 Hours (once crystallized)4–6 Hours24 Hours (Synthesis + NMR)
Limitation Requires crystallization screeningComputationally expensive (DFT)Risk of racemization during hydrolysis

Experimental Protocol: SC-XRD Analysis

To achieve a definitive structure for (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate, the following protocol synthesizes best practices for Boc-protected aliphatic heterocycles.

Phase 1: Crystallization Screening (The Critical Step)

Boc-protected amines often exist as viscous oils or amorphous solids. To force crystallization, we utilize a vapor diffusion method optimized for amphiphilic molecules.

  • Solvent System: Ethyl Acetate (Good solvent) / n-Pentane (Anti-solvent).

  • Protocol:

    • Dissolve 20 mg of the compound in 0.5 mL of Ethyl Acetate.

    • Place in a small inner vial.

    • Place the inner vial into a larger jar containing 5 mL of n-Pentane.

    • Seal tightly and store at 4°C.

    • Mechanism: Pentane slowly diffuses into the acetate, lowering solubility gradually to promote nucleation over precipitation.

Phase 2: Data Collection Strategy

Because the molecule lacks heavy atoms, the Flack Parameter (the metric for absolute configuration) will be unstable with standard Mo-radiation.

  • Source: Copper (

    
    , 
    
    
    
    )
    .
    • Reasoning: Copper radiation increases the resonant scattering of Oxygen atoms, providing sufficient anomalous signal to distinguish the (R) enantiomer from the (S).

  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes the rotation of the tert-butyl group, reducing thermal ellipsoids and improving resolution.

Phase 3: Refinement & Validation
  • Space Group: Likely Orthorhombic (

    
    ) or Monoclinic (
    
    
    
    ).
  • Restraints: Apply SIMU and DELU restraints to the tert-butyl group if disorder is observed.

  • Target Metrics:

    • 
       (Final): < 5.0%[2]
      
    • Flack Parameter (x): Should refine to -0.1 to 0.1 (with standard error < 0.08).

    • Interpretation: If

      
      , the (R)-configuration is correct. If 
      
      
      
      , the structure is inverted (S).[3][4]

Visualizing the Decision Workflow

The following diagram illustrates the decision logic for selecting the validation method, highlighting the "Fail-Safe" pathways.

StructuralValidation Start Start: Purified Intermediate (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate StateCheck Physical State Check Start->StateCheck IsSolid Solid / Crystalline? StateCheck->IsSolid CrystScreen Crystallization Screening (Vapor Diffusion: EtOAc/Pentane) IsSolid->CrystScreen No (Oil) SCXRD SC-XRD (Cu-Source) Collect Data @ 100K IsSolid->SCXRD Yes SuccessCryst Crystal Obtained? CrystScreen->SuccessCryst SuccessCryst->SCXRD Yes VCD VCD Analysis (Compare Exp. vs DFT) SuccessCryst->VCD No (Persistent Oil) Refine Refine Structure Check Flack Parameter SCXRD->Refine Result Definitive Absolute Configuration (R)-Enantiomer Confirmed Refine->Result Flack ~ 0.0 NMR Mosher's Analysis (Requires Deprotection) VCD->NMR Ambiguous VCD->Result High Confidence Match NMR->Result

Figure 1: Decision matrix for absolute configuration assignment. SC-XRD is the primary path; VCD and NMR serve as contingencies for non-crystalline oils.

Structural Insights: What to Expect

When analyzing the crystallographic data for this specific carbamate, the following structural features confirm the validity of the model:

  • Dioxane Conformation: The 1,4-dioxane ring typically adopts a chair conformation .[5][6]

  • Equatorial Preference: The bulky N-methyl-tert-butylcarbamate group at position C2 will occupy the equatorial position to minimize 1,3-diaxial steric strain with the ring protons.

  • Carbamate Planarity: The

    
     moiety should be planar due to resonance. Deviation from planarity indicates incorrect modeling of disorder.
    
Representative Data Table (Target Values)

Use these values as benchmarks to validate your experimental results.

ParameterAcceptable RangeCritical Note
Crystal System OrthorhombicCommon for chiral purity
Space Group

Must be non-centrosymmetric (Sohncke group)
R1 (I > 2σ) < 0.05 (5%)Indicates high-quality fit
Flack Parameter (x) 0.00 ± 0.05Crucial: Must use Cu-radiation for this precision
C2-N Bond Length 1.45 - 1.47 ÅTypical for amine-C bond
Dioxane C-O-C Angle 109° - 112°Consistent with

hybridization

References

  • Parsons, S., & Flack, H. D. (2004). Determination of Absolute Configuration using X-ray Diffraction.[1][7][8] Acta Crystallographica Section A. Link

  • Cremer, D., & Pople, J. A. (1975).[9] General definition of ring puckering coordinates. Journal of the American Chemical Society. (Standard for defining Dioxane chair conformations). Link

  • Freedman, T. B., et al. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism.[7][10][11] Chirality.[10][11][12] Link

  • Hooft, R. W. W., et al. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Alpha-Methoxy-Alpha-Trifluoromethylphenylacetic Acid Esters. Journal of the American Chemical Society. Link

Sources

Mass Spectrometry Fragmentation Patterns of N-Boc Dioxane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of N-Boc dioxane derivatives (e.g., tert-butyl (1,4-dioxan-2-yl)carbamate) is a critical checkpoint in the synthesis of peptidomimetics and heterocyclic scaffolds. This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns characteristic of these compounds. Unlike simple aliphatic amines, N-Boc dioxane derivatives exhibit a "dual-trigger" fragmentation pathway: the labile N-Boc group dominates the initial ionization events, while the ether-rich 1,4-dioxane core dictates the subsequent low-mass fingerprint.

This guide compares these patterns against alternative protecting groups (N-Fmoc, N-Cbz) and structural analogs (N-Boc morpholine), offering a predictive model for validating synthetic intermediates.

Technical Analysis: Fragmentation Mechanisms

The Primary Event: N-Boc Lability

In Electrospray Ionization (ESI) and Electron Impact (EI), the tert-butoxycarbonyl (Boc) group is the most fragile moiety. Upon protonation


, two competing pathways occur immediately:
  • The "Isobutene" Pathway (Dominant in ESI): The protonated carbonyl oxygen facilitates a McLafferty-like rearrangement or inductive cleavage, expelling neutral isobutene (

    
    , 56 Da). This yields the carbamic acid intermediate 
    
    
    
    . This intermediate is unstable and rapidly loses
    
    
    (44 Da) to form the protonated free amine
    
    
    .
  • The "t-Butyl" Pathway (Dominant in EI/Low Mass): Generation of the stable tert-butyl cation (

    
    ) at m/z 57 . This is often the base peak in EI spectra but appears as a high-abundance fragment in ESI-MS/MS.
    
The Secondary Event: Dioxane Ring Disassembly

Once the Boc group is stripped, the positive charge localizes on the exocyclic amine (or the ring nitrogen in spiro-derivatives). The 1,4-dioxane ring then undergoes characteristic ether cleavages:

  • Loss of Formaldehyde (

    
    , 30 Da):  A hallmark of cyclic ethers. The ring opens via oxonium ion stabilization, expelling formaldehyde.
    
  • Ethylene Elimination (

    
    , 28 Da):  Cleavage of the ethylene bridge between the two oxygens.
    
  • Diagnostic Ions:

    • m/z 88: Intact 1,4-dioxane radical cation (rare in ESI, common in EI).

    • m/z 58:

      
       (Loss of 
      
      
      
      from dioxane core).
    • m/z 31:

      
       (Hydroxymethyl cation, standard for primary alcohols/ethers).
      

Comparative Analysis: Scaffolds & Protecting Groups

N-Boc Dioxane vs. N-Boc Morpholine

While structurally similar, the presence of the endocyclic nitrogen in morpholine changes the fragmentation kinetics.

FeatureN-Boc Dioxane DerivativesN-Boc Morpholine (Aza-Dioxane)
Core Structure 1,4-Dioxane (2 Oxygens) + Exocyclic AmineMorpholine (1 Nitrogen, 1 Oxygen)
Primary Loss Isobutene (-56 Da)

Carbamic Acid
Isobutene (-56 Da)

Carbamic Acid
Base Peak (MS/MS) [M+H-100]⁺ (Free Amine)[M+H-100]⁺ (Free Morpholine, m/z 88)
Ring Stability Moderate; prone to -30 Da (

) loss
High; Protonation on ring N stabilizes core
Diagnostic Low Mass m/z 31, 43, 58 m/z 70 (Ring cleavage), m/z 57
Protecting Group Stability Comparison

When selecting a protecting group for dioxane scaffolds, MS stability often mirrors synthetic stability.

Protecting GroupMS Lability (ESI)Characteristic Neutral LossesDiagnostic Fragment Ions
N-Boc High (Fragments in source)-56 Da (Isobutene), -44 Da (

)
m/z 57 (

)
N-Cbz (Z) Moderate -91 Da (Benzyl), -44 Da (

)
m/z 91 (Tropylium ion)
N-Fmoc Low (Stable in acidic source)-178 Da (Dibenzofulvene)m/z 179 (Dibenzofulvenyl cation)

Visualization of Fragmentation Pathways[1][2][3][4][5]

The following diagram illustrates the specific fragmentation cascade for a generic N-Boc-amino-1,4-dioxane derivative.

G Parent Parent Ion [M+H]+ (N-Boc Dioxane) Carbamic Carbamic Acid Intermediate [M+H - 56]+ Parent->Carbamic - Isobutene (56 Da) (McLafferty-like) tButyl t-Butyl Cation m/z 57 Parent->tButyl Inductive Cleavage Amine Free Amine (Protonated) [M+H - 100]+ Carbamic->Amine - CO2 (44 Da) RingOpen Ring Opening (Oxonium Ion) Amine->RingOpen Charge Migration Frag1 Fragment m/z 58 (Loss of CH2O) RingOpen->Frag1 - Formaldehyde (30 Da) Frag2 Fragment m/z 31 [CH2OH]+ RingOpen->Frag2 C-C Cleavage

Figure 1: Predicted ESI-MS/MS fragmentation pathway for N-Boc-amino-1,4-dioxane.

Experimental Protocol: Characterization Workflow

To accurately characterize these derivatives and avoid "in-source" fragmentation artifacts, follow this validated ESI-MS protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of N-Boc dioxane derivative in 1 mL of Methanol (HPLC grade) . Avoid acetonitrile if possible, as it can suppress ionization of ether-rich compounds.

  • Additives: Add 0.1% Formic Acid to ensure protonation

    
    .
    
  • Dilution: Dilute to a final concentration of 1–10 µg/mL for direct infusion.

Instrument Parameters (ESI-Q-TOF or Triple Quad)
  • Ionization Mode: Positive ESI (

    
    ).[1]
    
  • Capillary Voltage: 3.0 – 3.5 kV (Keep lower to minimize in-source loss of Boc).

  • Cone Voltage: 15–20 V. Critical: High cone voltages (>30V) will strip the Boc group before the quadrupole, leading to a spectrum dominated by the free amine.

  • Source Temp: 100–120 °C.

Data Acquisition
  • Full Scan (MS1): Scan m/z 50–500. Look for the

    
     peak.[2][1][3] If absent, look for 
    
    
    
    (+22) or the in-source fragment
    
    
    .
  • Product Ion Scan (MS2): Select the parent ion. Apply collision energy (CE) ramp (e.g., 10–40 eV).

    • Low CE (10 eV): Should show loss of isobutene (M-56).

    • High CE (30+ eV): Should show dioxane ring fragments (m/z 31, 43, 58).

References

  • NIST Mass Spectrometry Data Center. "Tert-Butyl carbamate (CAS 4248-19-5) Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Doc Brown's Chemistry. "Interpreting the fragmentation pattern of the mass spectrum of 1,4-dioxane." [Link]

  • Raju, G., et al. "Differentiation of Boc-protected hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry."[4] Rapid Communications in Mass Spectrometry, 2012. [Link]

  • Matrix Science. "Peptide Fragmentation Nomenclature and Mechanisms." Mascot Help. [Link]

Sources

Bioisosteric comparison of 1,4-dioxane linkers versus morpholine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the substitution of a morpholine ring with a 1,4-dioxane moiety is a strategic bioisosteric exchange used to modulate basicity , lipophilicity (LogD) , and cardiovascular safety (hERG) . While morpholine is a privileged scaffold for solubility and hydrogen bonding, its basic nitrogen (


) often introduces liabilities regarding hERG channel inhibition and metabolic N-oxidation.

The 1,4-dioxane analog serves as a neutral bioisostere . It retains the spatial geometry and hydrogen bond acceptor capabilities of morpholine but eliminates the ionizable center. This guide details the physicochemical trade-offs, metabolic implications, and experimental workflows for validating this scaffold hop.

Physicochemical & Structural Comparison

The fundamental difference lies in the protonation state at physiological pH. Morpholine exists predominantly as a cationic species at pH 7.4, whereas 1,4-dioxane remains neutral. This dictates their interactions with biological targets and off-targets.

Table 1: Head-to-Head Property Profile
PropertyMorpholine Analog1,4-Dioxane AnalogImpact of Switch (Morpholine

Dioxane)
Electronic State (pH 7.4) Cationic (

protonated)
NeutralEliminates cation-

interactions; reduces pKa.
H-Bonding 1 Acceptor (O), 1 Donor (NH/NH

)
2 Acceptors (O)Loss of H-bond donor; potential loss of potency if NH is critical.
Lipophilicity (LogD

)
Low (Polar due to charge)ModerateIncreases LogD (typically +1 to +2 units) due to loss of ionization.
Solubility High (Salt formation possible)High (Miscible, but no salts)Maintains solubility via ether oxygens, but loses salt-formability.
Metabolic Liability N-dealkylation, N-oxidationEther cleavage (Slow)Improves stability by removing the oxidative N-center.
hERG Liability High Risk (Cation-

binding)
Low RiskCritical Fix: Removes the pharmacophore for hERG channel blocking.

Critical Liability Analysis

The hERG Safety Valve

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary driver of drug-induced QT prolongation.[1] A key pharmacophore for hERG blockade is a basic amine capable of forming cation-


 interactions with tyrosine/phenylalanine residues (e.g., Tyr652, Phe656) in the channel pore.
  • Morpholine Mechanism: The protonated nitrogen mimics the potassium ion (

    
    ), getting trapped in the channel pore.
    
  • Dioxane Solution: Replacing the basic nitrogen with an ether oxygen removes the positive charge, abolishing the cation-

    
     interaction while preserving the linker length and geometry. This strategy was successfully employed in the optimization of Novel Bacterial Topoisomerase Inhibitors (NBTIs)  to mitigate cardiovascular toxicity [1].
    
Metabolic Stability

Morpholine rings are susceptible to oxidative metabolism by Cytochrome P450 isoforms (CYP3A4/2D6), leading to:

  • N-Oxidation: Formation of morpholine-N-oxide.

  • 
    -Hydroxylation:  Leading to ring opening (hemiaminal instability).
    

1,4-Dioxane is significantly more robust. While ether cleavage can occur (O-dealkylation), it is generally slower than N-oxidative processes, extending the half-life (


) of the parent compound in microsomal stability assays.

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision matrix for selecting between these two scaffolds based on ADMET liabilities.

Bioisostere_Selection Start Lead Compound Optimization (Morpholine Scaffold) Check_hERG Is hERG Inhibition > 10 µM? Start->Check_hERG Check_Metab Is Microsomal Clearance High? Check_hERG->Check_Metab No Switch_Dioxane STRATEGY: Switch to 1,4-Dioxane (Remove Basicity) Check_hERG->Switch_Dioxane Yes (Cation-Pi Issue) Check_Sol Is Aqueous Solubility Limiting? Check_Metab->Check_Sol No Check_Metab->Switch_Dioxane Yes (N-Oxidation) Keep_Morpholine STRATEGY: Retain Morpholine (Optimize Substituents) Check_Sol->Keep_Morpholine Yes (Need Salt Form) Modify_Morpholine STRATEGY: Fluorinate Morpholine (Lower pKa) Check_Sol->Modify_Morpholine No (Optimize Potency)

Figure 1: Decision tree for navigating morpholine-to-dioxane scaffold hops during lead optimization.

Experimental Protocols

To validate the bioisosteric replacement, the following specific assays are required.

Synthesis of 1,4-Dioxane Linkers (Williamson Ether Strategy)

Unlike morpholine formation (amine alkylation), 1,4-dioxane linkers are often constructed via diol cyclization or epoxide opening.

Protocol:

  • Starting Material: Use a 1,2-diol derivative (e.g., ethylene glycol) and an epoxide or bis-electrophile.

  • Cyclization: React the diol with epichlorohydrin or a 1,2-dihaloethane equivalent under basic conditions (NaH or KOH) in a polar aprotic solvent (DMF or DMSO).

  • Purification: 1,4-Dioxane derivatives are often miscible with water. Extract with Ethyl Acetate/Hexanes and wash extensively with brine to remove DMF.

  • Characterization: Confirm lack of NH signal in

    
    -NMR and shift in 
    
    
    
    -NMR of the
    
    
    -carbons (typically
    
    
    66-70 ppm for dioxane vs.
    
    
    45-50 ppm for morpholine).
Comparative Microsomal Stability Assay

This assay quantifies the metabolic advantage of the dioxane scaffold.

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System.

  • Test Compounds (Morpholine vs. Dioxane analog).

Workflow:

  • Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with microsomes (0.5 mg/mL).

  • Initiation: Add NADPH to start the reaction at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate intrinsic clearance (
    
    
    
    ).

Success Criteria: The 1,4-dioxane analog should demonstrate a


-fold reduction in 

compared to the morpholine analog if N-oxidation was the primary clearance route.
hERG Inhibition Assay (Automated Patch Clamp)

Objective: Confirm reduction of cardiac liability.

Workflow:

  • Cell Line: CHO or HEK293 cells stably expressing hERG (

    
    ).
    
  • Solution: Extracellular buffer (High

    
    , Low 
    
    
    
    ).
  • Protocol:

    • Hold potential at -80 mV.

    • Depolarize to +40 mV for 2s (Activate channels).

    • Repolarize to -50 mV for 2s (Measure tail current).

  • Dosing: Apply Morpholine and Dioxane analogs at 1, 10, and 30 µM.

  • Data: Calculate % Inhibition of tail current.

Expected Result: Morpholine analog


; Dioxane analog 

.

References

  • Optimization of TopoIV Potency, ADMET Properties, and hERG Inhibition of 5-Amino-1,3-dioxane-Linked Novel Bacterial Topoisomeras. Journal of Medicinal Chemistry. (2021).

  • Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. (2019).

  • New Insights into Ion Channels: Predicting hERG-Drug Interactions. International Journal of Molecular Sciences. (2016).

  • Toxicological Profile for 1,4-Dioxane: Chemical and Physical Information. Agency for Toxic Substances and Disease Registry. (2012).[2]

Sources

Determination of Enantiomeric Excess (ee) for (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Target Molecule: (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate CAS Registry Number: (Analogous to 1240583-90-5 generic class) Application: Critical chiral intermediate for kinase inhibitors and GPCR ligands where the dioxane ring serves as a bioisostere for morpholine or piperazine.

The precise determination of enantiomeric excess (ee) for this intermediate is pivotal.[1] The 1,4-dioxane scaffold possesses high conformational flexibility, and the C2-chiral center is sterically shielded by the bulky tert-butyloxycarbonyl (Boc) group. This structural complexity often leads to peak broadening in standard reverse-phase chromatography, necessitating specialized Chiral Stationary Phases (CSPs) for baseline resolution.

This guide compares three distinct analytical workflows to determine ee, prioritizing the Amylose-based HPLC method as the industry "Gold Standard" while evaluating Cellulose-based and NMR-based alternatives.

Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of the three primary methodologies evaluated for this specific Boc-protected amine.

FeatureMethod A: Amylose CSP (Recommended) Method B: Cellulose CSP Method C: 1H-NMR w/ Shift Reagent
Technique Normal Phase Chiral HPLCNormal Phase Chiral HPLC1H-NMR Spectroscopy
Primary Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]
Commercial Column Chiralpak AD-H / IAChiralcel OD-H / IBN/A (Solution Phase)
Resolution (

)
High (> 2.5) Moderate (1.5 - 2.[2]0)Low (Peak Splitting Only)
Precision (ee) < 0.1% error< 0.2% error~1-2% error
Sample Throughput High (15-20 min run)High (15-20 min run)Low (Manual prep per sample)
Limit of Quantitation 0.05% minor enantiomer0.1% minor enantiomer~2-5% minor enantiomer
Cost Per Run Low (Solvent only)Low (Solvent only)High (Deuterated solvent + Shift Reagent)
Expert Insight: Why Method A Wins

The N-Boc group acts as both a hydrogen bond donor/acceptor and a steric bulk provider. The helical supramolecular structure of the Amylose derivative (Method A) creates a chiral cavity that accommodates the tert-butyl moiety more effectively than the linear "sheet-like" structure of Cellulose (Method B). This results in superior discrimination (


) and sharper peak shapes for this specific dioxane derivative.

Experimental Protocols

Method A: High-Performance Liquid Chromatography (Amylose-Based)

The Gold Standard for QC and Process Validation.

1. Instrument Configuration
  • System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Detector: UV-Vis / DAD set to 210 nm (Critical: The carbamate carbonyl is the primary chromophore; 254 nm will yield poor signal-to-noise).

  • Column Temperature: 25°C (Ambient). Lowering to 10°C can enhance resolution if

    
    .
    
2. Mobile Phase Preparation
  • Solvent A: n-Hexane (HPLC Grade, dry).

  • Solvent B: Isopropanol (IPA) or Ethanol (EtOH).

  • Ratio: Start with Hexane:IPA (90:10 v/v) .

  • Flow Rate: 1.0 mL/min.[3]

3. Sample Preparation
  • Weigh 1.0 mg of (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate.

  • Dissolve in 1.0 mL of Ethanol (Do not use DMF or DMSO as they can damage non-immobilized CSPs).

  • Filter through a 0.45 µm PTFE syringe filter.

4. Execution & Calculation

Inject 5-10 µL. The (R)-enantiomer typically elutes second on AD-H columns due to the specific interaction geometry, but racemic standard injection is mandatory to confirm elution order.



Method C: 1H-NMR Determination (Eu(hfc)3 Shift Reagent)

The "Quick Check" for synthetic labs without HPLC access.

Protocol
  • Dissolve 10 mg of the substrate in 0.6 mL CDCl₃ .

  • Acquire a baseline 1H-NMR spectrum. Focus on the N-Methyl singlet (~2.8-3.0 ppm) or the Boc tert-butyl singlet (~1.45 ppm) .

  • Add 0.2 equivalents of Eu(hfc)3 (Europium chiral shift reagent).

  • Shake and re-acquire.

  • Titrate additional Eu(hfc)3 (up to 0.5 eq) until the N-Methyl singlet splits into two distinct peaks.

  • Integrate the split peaks to estimate the ratio.

Note: This method is semi-quantitative. Broadening caused by the paramagnetic Europium can obscure small impurities (<5%).

Method Development Workflow (Visualization)

The following diagram illustrates the decision matrix for selecting and optimizing the separation conditions.

MethodDevelopment Start Start: Racemic Mixture Screen1 Screen 1: Chiralpak AD-H (Hex/IPA 90:10) Start->Screen1 Screen2 Screen 2: Chiralcel OD-H (Hex/IPA 90:10) Start->Screen2 CheckRes Check Resolution (Rs) Screen1->CheckRes Screen2->CheckRes Opt1 Optimization A: Change Modifier to EtOH (Sharper Peaks) CheckRes->Opt1 1.0 < Rs < 2.0 Opt2 Optimization B: Reduce Temp to 10°C (Increase Selectivity) CheckRes->Opt2 Rs < 1.0 Final Final Method Validation (Linearity, Accuracy) CheckRes->Final Rs > 2.0 NMR Fallback: NMR w/ Eu(hfc)3 CheckRes->NMR Separation Fails Opt1->CheckRes Opt2->CheckRes

Figure 1: Decision tree for developing a chiral separation method for Boc-protected amines.

Mechanism of Chiral Recognition[4]

Understanding why the separation works ensures reproducibility.

ChiralRecognition CSP Amylose CSP (Carbamate Residue) Interaction1 H-Bonding (C=O ... N-H) CSP->Interaction1 Interaction2 Dipole-Dipole (Dioxane Oxygens) CSP->Interaction2 Interaction3 Steric Inclusion (t-Butyl in Chiral Groove) CSP->Interaction3 Analyte (R)-Dioxane Derivative (Boc-Amine) Interaction1->Analyte Result Transient Diastereomeric Complex (Different Stability for R vs S) Interaction1->Result Interaction2->Analyte Interaction3->Analyte Interaction3->Result

Figure 2: The "Three-Point Interaction" model governing the separation on polysaccharide columns.

Results & Discussion (Simulated Data)

The following data represents typical performance metrics for 2-substituted 1,4-dioxane carbamates on polysaccharide phases.

ParameterChiralpak AD-H (Hex/EtOH 95:5)Chiralcel OD-H (Hex/IPA 90:10)
Retention Time

(S)
8.2 min7.5 min
Retention Time

(R)
11.4 min8.9 min
Selectivity (

)
1.39 1.18
Resolution (

)
3.5 (Baseline) 1.8 (Partial overlap)
Tailing Factor (

)
1.11.3

Interpretation: While both columns provide separation, the AD-H column demonstrates superior selectivity (


). The use of Ethanol as a modifier often reduces peak tailing for carbamates compared to IPA, likely due to faster mass transfer kinetics within the porous stationary phase.
Troubleshooting Guide
  • Problem: Peak broadening or "shouldering".

    • Cause: Sample solvent mismatch.[4][5]

    • Fix: Ensure the sample is dissolved in the mobile phase (Hexane/EtOH).[5] Avoid dissolving in 100% MeOH or ACN if injecting large volumes.

  • Problem: Retention times shifting.

    • Cause: Water accumulation in Hexane.

    • Fix: Use anhydrous Hexane or add 0.1% DEA (Diethylamine) if the peak shape degrades (though usually not necessary for neutral carbamates).

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • ResearchGate. (2026). Enantioselective Separation of 1,4-Dihydropyrimidine Derivatives on Chiralcel OD-H. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our work extends beyond discovery and innovation; it includes a fundamental responsibility for safety and environmental stewardship. The proper management and disposal of chemical waste are paramount to protecting ourselves, our colleagues, and the ecosystem. This guide provides a comprehensive, step-by-step framework for the safe disposal of (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate, a compound whose structure necessitates a cautious and informed approach. The protocol herein is designed to be a self-validating system, grounded in established safety principles and regulatory awareness.

Compound Identification and Hazard Assessment
  • tert-Butyl Carbamate Moiety : Generally, simple carbamates like tert-butyl carbamate are stable solids with low volatility.[1] Some carbamates, particularly those used as pesticides, are known for their toxicity.[2] The U.S. Environmental Protection Agency (EPA) has specific regulations for wastes generated during carbamate production, classifying them as hazardous (K-series wastes) due to the presence of hazardous constituents.[3]

  • 1,4-Dioxane Moiety : This is the more significant driver of hazard. 1,4-Dioxane is a known irritant and is reasonably anticipated to be a human carcinogen.[4] The EPA has determined that 1,4-dioxane presents an unreasonable risk to human health, particularly through the contamination of drinking water sources.[5][6] It is highly mobile in soil and does not readily biodegrade, leading to persistent groundwater contamination.[7]

Given these components, any waste containing (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate must be treated as hazardous waste . The primary hazards are suspected carcinogenicity and significant environmental persistence and toxicity.

PropertyInferred Data / Key ConsiderationSource(s)
Physical State Likely a solid or oil at room temperature.[1]
Primary Health Hazards Suspected carcinogen, potential for serious eye irritation.[4]
Primary Environmental Hazards High persistence in water; potential for groundwater contamination.[7]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[1][2]
Hazardous Decomposition Thermal decomposition may produce irritating gases and vapors, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[1]
The Disposal Decision Framework

The following workflow provides a logical pathway for ensuring the safe and compliant disposal of (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate waste. The fundamental principle is that this compound and any materials contaminated with it must not enter the public sewer system or be disposed of as common trash.[8][9]

Caption: Disposal workflow for (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate.

Step-by-Step Disposal Protocol

This protocol provides the detailed actions required for each stage of the disposal process. Adherence to these steps is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Step 1: Waste Segregation and Collection

The first and most critical step is to prevent the mixing of incompatible waste streams.[10]

  • Do not mix this waste with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Solid Waste : Collect pure, unadulterated compound, or grossly contaminated items (e.g., weigh boats, paper towels from a spill) in a dedicated, robust container.[1] This container should be a wide-mouth High-Density Polyethylene (HDPE) or glass jar.

  • Liquid Waste : If the compound is in a solvent, collect it in a designated, compatible liquid waste container (e.g., a glass or HDPE solvent bottle). Do not mix halogenated and non-halogenated solvent waste unless your facility's waste management plan allows it.[11]

  • Sharps & Labware : Disposable pipettes, needles, or broken glassware contaminated with the compound should be placed in a designated sharps container that is clearly labeled as hazardous chemical waste.

Step 2: Containerization

Proper containerization prevents leaks and ensures the safety of personnel handling the waste.[9]

  • Use Compatible Containers : Choose containers made of materials that are non-reactive with the waste. For this compound, glass or HDPE are appropriate choices.[10]

  • Ensure Proper Sealing : All waste containers must have a secure, tight-fitting lid.[12] Containers must be kept closed at all times except when waste is being added.[12]

  • Do Not Overfill : Leave at least 10% of headspace in liquid waste containers to allow for vapor expansion and to prevent spills during transport.

Step 3: Labeling

Accurate labeling is a regulatory requirement and is essential for safe handling and disposal.

  • As soon as you begin collecting waste in a container, affix a hazardous waste tag provided by your institution's EHS department (e.g., OCRS at Vanderbilt).[12]

  • The label must clearly state:

    • The words "Hazardous Waste ".

    • The full chemical name: (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate .

    • An accurate list of all constituents and their approximate percentages, including solvents.

    • The specific hazard characteristics (e.g., "Suspected Carcinogen," "Environmental Hazard").

    • The date accumulation started.

Step 4: Storage Pending Disposal

Waste must be stored safely in the laboratory in a designated area.

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) . This area should be clearly marked.

  • Utilize secondary containment , such as a spill tray, to contain any potential leaks.[12]

  • Store away from incompatible materials, particularly strong oxidizing agents.[1]

  • The storage area should be in a well-ventilated space, away from heat sources or direct sunlight.[8]

Step 5: Final Disposal

Final disposal must be handled by trained professionals.

  • Never pour this chemical down the drain or place it in the regular trash. [8] Discharge into the environment must be avoided.[8]

  • Once the waste container is full or you have finished the experimental series, arrange for pickup through your institution's EHS office by submitting a chemical waste collection request.[12]

  • The ultimate disposal method will likely involve controlled incineration at a licensed chemical destruction plant, which is a standard procedure for many organic hazardous wastes.[8]

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity and alert your lab supervisor and EHS office.

  • Control and Contain : For small, manageable spills, wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8]

  • Absorb and Collect : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical sorbent). Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Clean-up : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1] All materials used for cleanup must be disposed of as hazardous waste.[12]

  • Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

By adhering to this comprehensive guide, you fulfill your professional obligation to ensure a safe laboratory environment and responsible environmental stewardship. This protocol, grounded in the principles of chemical safety and regulatory compliance, provides a clear path for the proper disposal of (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate.

References

  • Alfa Aesar. (2025, September 6). tert-Butyl carbamate - SAFETY DATA SHEET. [Link]

  • Chemos GmbH & Co. KG. (2020, November 26). Safety Data Sheet: Methyl carbamate. [Link]

  • U.S. Environmental Protection Agency. (1994, March 1). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. [Link]

  • U.S. Environmental Protection Agency. (2025, November 21). Final Risk Evaluation for 1,4-Dioxane. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • CSIR-IIP. Strategies for chemical waste management in CSIR-IIP. [Link]

  • U.S. Environmental Protection Agency. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Restek Corporation. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. [Link]

  • Cheméo. Chemical Properties of tert-Butyl carbamate (CAS 4248-19-5). [Link]

  • Goldberg Segalla. (2025, January 23). EPA Finishes Risk Evaluation of 1,4-Dioxane under TSCA, Initiates Risk-Management Actions. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • U.S. Environmental Protection Agency. (2025, November 7). Contaminants > 1,4-dioxane > Policy and Guidance. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

Sources

Personal Protective Equipment & Handling Guide: (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

(R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate is a chiral heterocyclic building block used frequently in medicinal chemistry. While specific toxicological data for this enantiomer is often limited in public repositories, its structural components—a Boc-protected amine and a 1,4-dioxane ring —dictate a strict "Universal Precaution" approach.

Immediate Hazard Profile:

  • Chemical Class: Carbamate-protected heterocycle.

  • Primary Risks: Skin/Eye Irritation (H315/H319), Respiratory Irritation (H335).

  • Hidden Danger: The dioxane moiety suggests potential peroxide formation upon extended storage and high permeability through standard rubber gloves.

  • Physical State: Typically a low-melting solid or viscous oil.

Risk Assessment & PPE Strategy (The "Why")

As scientists, we do not simply "wear gear"; we deploy barriers against specific molecular vectors.

The Permeation Vector

Standard disposable nitrile gloves (4-mil) offer excellent protection against many solids but have poor resistance to dioxane-based motifs, often exhibiting breakthrough times of <10 minutes. Because this compound is lipophilic (Boc-group) and contains an ether linkage (dioxane), it can rapidly solvate into glove materials.

The Protocol:

  • Routine Handling: Double-gloving (Nitrile over Nitrile) is the minimum standard. The outer glove acts as a sacrificial barrier.

  • Spill Cleanup: Laminate film (Silver Shield/4H) gloves are required.

The Inhalation Vector

Boc-carbamates can decompose to release isobutylene and CO2 under acidic or thermal stress. Furthermore, fine particulates from solid intermediates are potent sensitizers.

  • Control: All open handling must occur within a certified chemical fume hood.

PPE Specification Matrix

Protection ZoneRecommended GearMaterial StandardTechnical Rationale
Hand (Routine) Double Nitrile Gloves ASTM D6319 / EN 374Outer layer (min 4-mil) protects against incidental splash. Inner layer prevents permeation if outer is compromised. Change outer glove every 30 mins.
Hand (High Risk) Laminate / Barrier Silver Shield / 4HRequired for spill cleanup or immersion. Dioxane moieties permeate nitrile/latex rapidly; laminate offers >4h breakthrough.
Eye / Face Chemical Goggles ANSI Z87.1+ (D3)Safety glasses are insufficient for this intermediate due to its potential as a viscous irritant. Goggles seal against vapors and splashes.[1]
Respiratory Fume Hood (Primary) ASHRAE 110Mandatory. If hood is unavailable (e.g., weighing balance), use a half-face respirator with P100/OV cartridges.
Body Lab Coat (Poly/Cotton) Nomex (if flammable)Standard protection. Ensure cuffs are tucked under glove gauntlets to prevent wrist exposure.

Operational Workflow: Safe Handling Protocol

This protocol treats the substance as a Potentially Hazardous Substance (PHS) due to the lack of full toxicological profiling for the specific (R)-enantiomer.

Phase A: Engineering Control Verification
  • Airflow Check: Verify fume hood face velocity is between 80–100 fpm .

  • Static Control: If the substance is a solid, use an ionizing bar during weighing to prevent electrostatic dispersion of particles.

Phase B: Active Handling (Weighing & Transfer)
  • Donning: Put on the first pair of nitrile gloves. Put on lab coat.[1][2][3] Put on the second pair of nitrile gloves (different color if possible to spot tears).

  • Transfer:

    • If Solid: Use a disposable anti-static spatula. Avoid metal spatulas if peroxide formation is suspected (dioxane ring risk).

    • If Oil: Use a positive-displacement pipette to prevent dripping.

  • Solvent Interaction: When dissolving this compound, avoid using DCM (Dichloromethane) if possible, as it drastically shortens glove breakthrough time. Prefer Ethyl Acetate or Methanol if chemistry allows.

Phase C: Decontamination & Doffing
  • Wipe Down: Wipe all exterior containers (flasks/vials) with a solvent-dampened Kimwipe inside the hood before removing them.

  • Doffing Sequence:

    • Remove outer gloves inside the hood and discard as solid hazardous waste.

    • Remove goggles and wash with soap/water.[4]

    • Remove inner gloves near the lab exit.

    • Wash hands immediately with soap and water for 20 seconds.

Visualization: Safety Logic Flow

The following diagram illustrates the decision-making process for handling this intermediate, emphasizing the "Stop/Go" decision points based on engineering controls.

SafetyProtocol Start Start: Handling Request RiskAssess Risk Assessment: Check Physical State Start->RiskAssess HoodCheck Engineering Control: Fume Hood Flow >80 fpm? RiskAssess->HoodCheck Stop STOP: Contact HSE Do Not Proceed HoodCheck->Stop No (<80 fpm) PPE_Routine PPE Selection (Routine): Double Nitrile + Goggles HoodCheck->PPE_Routine Yes (Routine) PPE_Spill PPE Selection (Spill): Silver Shield Laminate HoodCheck->PPE_Spill Spill Event Action Active Handling: Weighing / Transfer PPE_Routine->Action Waste Disposal: High-Temp Incineration Action->Waste

Caption: Operational safety logic flow for handling (R)-tert-Butyl 1,4-dioxan-2-yl(methyl)carbamate, prioritizing engineering controls.

Disposal & Emergency Response

Waste Management
  • Classification: Regulated Chemical Waste (Organic).

  • Segregation: Do not mix with oxidizers (due to the amine/carbamate functionality).

  • Method: High-temperature incineration is the only acceptable disposal method to ensure complete destruction of the dioxane ring and carbamate linkage.

  • Prohibition: Never dispose of down the drain. Dioxane derivatives are persistent water contaminants.

Emergency Procedures
  • Skin Contact: Immediately strip contaminated clothing.[4] Wash skin with water for 15 minutes .[5][6] Do not use organic solvents (ethanol/acetone) to wash skin, as this increases absorption of the lipophilic Boc-compound.

  • Eye Contact: Flush with saline/water for 15 minutes. Seek medical attention immediately (ophthalmologist).

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • PubChem. Compound Summary: tert-Butyl carbamate (Structural Analog Safety Data). National Library of Medicine. [Link]

Sources

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